Product packaging for 1-Pentadecyne, 1-iodo-(Cat. No.:CAS No. 78076-36-5)

1-Pentadecyne, 1-iodo-

Cat. No.: B15439499
CAS No.: 78076-36-5
M. Wt: 334.28 g/mol
InChI Key: SILQGLULLJFKHU-UHFFFAOYSA-N
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Description

1-Pentadecyne, 1-iodo- is a useful research compound. Its molecular formula is C15H27I and its molecular weight is 334.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentadecyne, 1-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentadecyne, 1-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27I B15439499 1-Pentadecyne, 1-iodo- CAS No. 78076-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78076-36-5

Molecular Formula

C15H27I

Molecular Weight

334.28 g/mol

IUPAC Name

1-iodopentadec-1-yne

InChI

InChI=1S/C15H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-13H2,1H3

InChI Key

SILQGLULLJFKHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-1-pentadecyne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-iodo-1-pentadecyne. The information is curated for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, some properties are extrapolated from its parent compound, 1-pentadecyne, and are duly noted.

Chemical Properties

The quantitative chemical properties of 1-iodo-1-pentadecyne are summarized in the table below. It is important to note that while the molecular formula and weight are calculated, other physical properties are based on data for the related compound 1-pentadecyne and should be considered as estimates.[1][2][3][4]

PropertyValueSource
Molecular Formula C₁₅H₂₇ICalculated
Molecular Weight 334.28 g/mol Calculated
IUPAC Name 1-iodopentadec-1-yneIUPAC Nomenclature
CAS Number Not available
Boiling Point Data not available (1-pentadecyne: ~276 °C)[3][4]
Melting Point Data not available (1-pentadecyne: ~18 °C)[1]
Density Data not available (1-pentadecyne: ~0.8 g/cm³)[1]
Solubility Expected to be soluble in nonpolar organic solvents.General Chemical Principles

Chemical Structure

1-iodo-1-pentadecyne possesses a linear alkyne functional group at the first carbon, with an iodine atom attached to the first carbon of the alkyne. The molecule consists of a 15-carbon chain. The C-C≡C-I moiety is expected to have a linear geometry due to the sp hybridization of the alkyne carbons. The remainder of the pentadecyl chain will exhibit the typical tetrahedral geometry of saturated hydrocarbons.

Key Structural Features:

  • Iodoalkyne Group: The most prominent feature is the iodoalkyne functional group (-C≡C-I) at one terminus of the carbon chain.

  • Linear Geometry: The two carbons of the triple bond and the attached iodine and carbon atoms lie in a straight line.

  • Alkyl Chain: A long, flexible 13-carbon alkyl chain is attached to the alkyne group.

Experimental Protocols: Synthesis of 1-Iodo-1-pentadecyne

A plausible and efficient method for the synthesis of 1-iodo-1-pentadecyne involves the iodination of the terminal alkyne, 1-pentadecyne. This reaction can be carried out under mild conditions using a hypervalent iodine reagent.[5]

Reaction: 1-Pentadecyne + (Diacetoxyiodo)benzene + Potassium Iodide + Copper(I) Iodide → 1-Iodo-1-pentadecyne

Detailed Methodology: [5]

  • Reaction Setup: To a solution of 1-pentadecyne (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add (diacetoxyiodo)benzene (1.2 mmol), potassium iodide (2.0 mmol), and copper(I) iodide (0.05 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 30 minutes.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-iodo-1-pentadecyne.

Visualizations

Below is a diagram illustrating the synthetic pathway for 1-iodo-1-pentadecyne.

Synthesis_of_1_Iodo_1_pentadecyne Pentadecyne 1-Pentadecyne IodoPentadecyne 1-Iodo-1-pentadecyne Pentadecyne->IodoPentadecyne Room Temperature, 30 min Reagents (Diacetoxyiodo)benzene Potassium Iodide Copper(I) Iodide Acetonitrile Reagents->Pentadecyne

Caption: Synthesis of 1-Iodo-1-pentadecyne from 1-Pentadecyne.

References

Synthesis and Characterization of 1-Iodo-1-Pentadecyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-iodo-1-pentadecyne, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol, expected analytical data for product characterization, and visual representations of the experimental workflow and analytical logic.

Introduction

1-Iodo-1-alkynes are versatile building blocks in organic chemistry, participating in a wide array of coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Castro-Stephens couplings, to form more complex molecular architectures. These reactions are pivotal in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide focuses on the preparation and characterization of a specific long-chain iodoalkyne, 1-iodo-1-pentadecyne, providing researchers with the necessary information for its successful synthesis and verification.

Synthesis of 1-Iodo-1-Pentadecyne

The synthesis of 1-iodo-1-pentadecyne is achieved through the direct iodination of the terminal alkyne, 1-pentadecyne. Several methods exist for the iodination of terminal alkynes. A highly efficient and chemoselective method utilizes N-iodosuccinimide (NIS) as the iodine source, mediated by a catalyst such as γ-alumina (γ-Al₂O₃)[1][2]. This approach offers excellent yields and functional group tolerance under mild reaction conditions[1][2].

An alternative robust method involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), in combination with an iodide source like tetrabutylammonium iodide (TBAI) or potassium iodide (KI)[3][4][5]. These reactions are typically fast and provide high yields of the desired 1-iodoalkyne[3][5].

For this guide, we will focus on the NIS/γ-Al₂O₃ mediated synthesis due to its operational simplicity and the use of a readily available and inexpensive catalyst[1].

Synthetic Workflow

The synthesis of 1-iodo-1-pentadecyne from 1-pentadecyne is a straightforward, single-step process followed by purification. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start 1-Pentadecyne Reaction_Vessel Reaction Mixture (Stirring at RT) Start->Reaction_Vessel Reagents N-Iodosuccinimide (NIS) γ-Alumina (γ-Al₂O₃) Acetonitrile (CH₃CN) Reagents->Reaction_Vessel Quenching Quenching with Na₂S₂O₃ (aq) Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product 1-Iodo-1-pentadecyne Purification->Final_Product

Caption: Synthetic workflow for 1-iodo-1-pentadecyne.

Experimental Protocol

Materials:

  • 1-Pentadecyne (C₁₅H₂₈)[6][7][8][9][10]

  • N-Iodosuccinimide (NIS)

  • γ-Alumina (γ-Al₂O₃), neutral

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1-pentadecyne (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add γ-alumina (1.5 mmol).

  • Add N-iodosuccinimide (1.2 mmol) to the mixture in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-iodo-1-pentadecyne.

Characterization of 1-Iodo-1-Pentadecyne

The successful synthesis of 1-iodo-1-pentadecyne must be confirmed through various analytical techniques. The following sections detail the expected characterization data.

Physical Properties
PropertyValue
Molecular FormulaC₁₅H₂₇I
Molecular Weight334.28 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low melting solid
Spectroscopic Data

Due to the lack of publicly available experimental spectra for 1-iodo-1-pentadecyne, the following data are predicted based on the known spectroscopic properties of the starting material, 1-pentadecyne, and general trends for 1-iodoalkynes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the long alkyl chain. The most significant change from the starting material will be the disappearance of the terminal alkyne proton signal.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2 - 2.4Triplet2H-C≡C-CH₂ -
~1.2 - 1.6Multiplet22H-(CH₂ )₁₁-
~0.8 - 0.9Triplet3H-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The acetylenic carbons will show a significant downfield shift for the carbon bearing the iodine atom and an upfield shift for the other sp-hybridized carbon compared to the starting alkyne.

Chemical Shift (δ, ppm)Assignment
~90 - 95C -I
~6 - 10-C ≡C-I
~30 - 32Alkyl chain carbons
~22 - 23Alkyl chain carbons
~14-CH₃

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying functional groups. The most notable change from the starting material will be the absence of the characteristic C-H stretch of the terminal alkyne.

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850StrongC-H stretch (alkyl)
~2180 - 2100MediumC≡C stretch (internal)
~1465MediumC-H bend (alkyl)

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the product.

m/zAssignment
334[M]⁺
207[M-I]⁺
Characterization Workflow

The logical flow for the characterization of the synthesized product is outlined in the diagram below.

Characterization_Logic cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_confirmation Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of 1-iodo-1-pentadecyne.

Safety Considerations

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • N-Iodosuccinimide is an irritant and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 1-iodo-1-pentadecyne from 1-pentadecyne using an efficient and practical method. The expected characterization data furnished in this document will aid researchers in confirming the identity and purity of the synthesized product. The versatility of 1-iodo-1-pentadecyne as a synthetic intermediate makes it a valuable compound for professionals in the fields of chemical research and drug development.

References

Spectroscopic Profile of 1-iodo-1-pentadecyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-iodo-1-pentadecyne is a halogenated alkyne of interest in organic synthesis, serving as a versatile intermediate for the introduction of a 15-carbon chain in the construction of more complex molecular architectures. Its utility in carbon-carbon bond formation, particularly in cross-coupling reactions, makes a thorough understanding of its spectroscopic characteristics essential for reaction monitoring, quality control, and structural verification. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-iodo-1-pentadecyne. The absence of readily available experimental spectra in the public domain necessitates the use of predictive models based on established spectroscopic principles and data from analogous compounds. This document also outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-iodo-1-pentadecyne. These values are calculated based on empirical data of similar structures and established spectroscopic prediction software.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.25Triplet2H-C≡C-CH₂-
~1.55Quintet2H-C≡C-CH₂-CH₂-
~1.26Multiplet20H-(CH₂)₁₀-
~0.88Triplet3H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~93.0-C≡C-I
~6.5-C≡C-I
~31.9-CH₂- (adjacent to CH₃)
~29.6 - 29.1-(CH₂)ₙ- (bulk methylene chain)
~28.5-C≡C-CH₂-CH₂-
~22.7-CH₂- (adjacent to CH₃)
~19.5-C≡C-CH₂-
~14.1-CH₃
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~2955StrongC-H stretch (asymmetric, CH₃)
~2925StrongC-H stretch (asymmetric, CH₂)
~2855StrongC-H stretch (symmetric, CH₂ and CH₃)
~2175Medium-WeakC≡C stretch
~1465MediumC-H bend (scissoring, CH₂)
~1378MediumC-H bend (symmetric, CH₃)
~722WeakC-H bend (rocking, -(CH₂)ₙ-)
~590MediumC-I stretch
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zPredicted Relative AbundanceAssignment
334Moderate[M]⁺ (Molecular Ion)
207High[M - I]⁺
VariousLow to Moderate[CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ fragments from the alkyl chain

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR, IR, and mass spectra for a compound such as 1-iodo-1-pentadecyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of 1-iodo-1-pentadecyne in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The spectrum is typically acquired on a 400 or 500 MHz spectrometer.

  • Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

  • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans is required due to the low natural abundance of ¹³C, often ranging from several hundred to several thousand, with a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For a liquid sample like 1-iodo-1-pentadecyne, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Alternatively, a solution can be prepared by dissolving the compound in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the spectrum is recorded in a solution cell.

2. Data Acquisition:

  • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the salt plates (or the solvent) is recorded first and automatically subtracted from the sample spectrum.

  • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

2. Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like 1-iodo-1-pentadecyne, incorporating both predictive and experimental steps.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_prediction Computational Prediction cluster_experimental Experimental Analysis cluster_analysis Data Analysis & Verification Synthesis Synthesis of 1-iodo-1-pentadecyne Purification Purification (e.g., Chromatography) Synthesis->Purification Acquire_NMR Acquire NMR Spectra Purification->Acquire_NMR Acquire_IR Acquire IR Spectrum Purification->Acquire_IR Acquire_MS Acquire Mass Spectrum Purification->Acquire_MS Predict_NMR Predict NMR Spectra (¹H and ¹³C) Compare_NMR Compare Predicted vs. Experimental NMR Predict_NMR->Compare_NMR Compare_IR Compare Predicted vs. Experimental IR Predict_NMR->Compare_IR Compare_MS Compare Predicted vs. Experimental MS Predict_NMR->Compare_MS Predict_IR Predict IR Spectrum Predict_IR->Compare_NMR Predict_IR->Compare_IR Predict_IR->Compare_MS Predict_MS Predict MS Fragmentation Predict_MS->Compare_NMR Predict_MS->Compare_IR Predict_MS->Compare_MS Acquire_NMR->Compare_NMR Acquire_IR->Compare_IR Acquire_MS->Compare_MS Structure_Verification Structure Verification Compare_NMR->Structure_Verification Compare_IR->Structure_Verification Compare_MS->Structure_Verification

Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Physical Properties of Long-Chain 1-Iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain 1-iodoalkynes are a class of organic compounds characterized by a terminal alkyne functional group where the acetylenic hydrogen has been replaced by an iodine atom, attached to a lengthy aliphatic chain. These molecules serve as versatile synthetic intermediates in various fields, including medicinal chemistry and materials science, owing to the unique reactivity of the carbon-iodine and carbon-carbon triple bonds. Their application in cross-coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Castro-Stephens couplings, allows for the construction of complex molecular architectures.

Quantitative Physical Properties

The following tables summarize the known physical property data for a selection of 1-iodoalkynes. Data for long-chain (C8 and longer) 1-iodoalkynes is sparse in the literature; therefore, data for some shorter-chain analogues is also included for comparative purposes. It should be noted that many of the reported boiling points are at reduced pressure.

Table 1: Melting and Boiling Points of 1-Iodoalkynes

Compound NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Pressure (Torr)
1-Iodo-1-hexyneC₆H₉I208.04-70-7215
1-Iodo-1-octyneC₈H₁₃I236.09-98-10010
1-Iodo-1-decyneC₁₀H₁₇I264.15-125-12710
1-Iodo-1-dodecyneC₁₂H₂₁I292.20---
1-Iodo-1-tetradecyneC₁₄H₂₅I320.26---
1-Iodo-1-hexadecyneC₁₆H₂₉I348.31---
1-Iodo-1-octadecyneC₁₈H₃₃I376.37---

Table 2: Spectroscopic Data for a Representative Long-Chain 1-Iodoalkyne (1-Iodooctyne)

Spectroscopic TechniqueKey Features
¹H NMR The spectrum is characterized by the absence of a signal for an acetylenic proton (typically around δ 1.8-3.0 ppm). The signals for the alkyl chain protons would appear in the upfield region (δ 0.8-2.5 ppm).
¹³C NMR The two sp-hybridized carbons of the iodoalkyne functionality exhibit characteristic chemical shifts. The carbon bearing the iodine atom (C-1) is significantly deshielded and appears at a higher chemical shift compared to the adjacent sp-hybridized carbon (C-2).
Infrared (IR) A characteristic absorption for the C≡C triple bond stretch is expected in the range of 2100-2260 cm⁻¹. The intensity of this peak is often weak for internal alkynes but can be more pronounced in terminal iodoalkynes due to the polarization of the bond. The C-H stretching of the alkyl chain would be observed around 2850-2960 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of long-chain 1-iodoalkynes.

Synthesis of Long-Chain 1-Iodoalkynes

A common and efficient method for the synthesis of 1-iodoalkynes is the iodination of terminal alkynes using an iodine source and a base.

Example Protocol: Synthesis of 1-Iodooctyne

  • Materials: 1-Octyne, N-Iodosuccinimide (NIS), Silver Nitrate (AgNO₃), Acetone.

  • Procedure:

    • To a solution of 1-octyne (1.0 eq) in acetone, add a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).

    • To this mixture, add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1-iodooctyne.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of the solid 1-iodoalkyne.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

    • A pure compound will have a sharp melting range of 1-2°C.

Determination of Boiling Point

The boiling point is a key physical constant for liquid compounds.

Protocol (Distillation Method):

  • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Procedure:

    • Place the liquid 1-iodoalkyne and a few boiling chips into the distillation flask.

    • Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

    • Heat the flask gently.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

    • For high-boiling compounds, a vacuum distillation is recommended to prevent decomposition.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity.

Protocol (Qualitative):

  • Procedure:

    • Add approximately 10-20 mg of the 1-iodoalkyne to a small test tube.

    • Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, diethyl ether, hexane).

    • Stir or shake the mixture vigorously for about one minute.

    • Observe whether the solid dissolves completely.

    • If the compound is a liquid, add a few drops to 1 mL of the solvent and observe if it is miscible.

  • Interpretation: Long-chain 1-iodoalkynes are expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents like hexane and diethyl ether, with intermediate solubility in moderately polar solvents.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Long-Chain 1-Iodoalkynes reagents Terminal Alkyne (R-C≡CH) Iodine Source (e.g., NIS, I₂) Base/Catalyst (e.g., AgNO₃, K₂CO₃) Solvent (e.g., Acetone, CH₂Cl₂) reaction Reaction Mixture (Stirring at specified temperature) reagents->reaction 1. Combine workup Aqueous Workup (Quenching, Extraction) reaction->workup 2. Monitor & Quench purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product product Pure Long-Chain 1-Iodoalkyne (R-C≡CI) purification->product 4. Obtain Pure Product

Caption: A generalized workflow for the synthesis of long-chain 1-iodoalkynes.

Characterization Logic

Characterization_Logic Logical Flow for Physical and Spectroscopic Characterization synthesis Synthesized Compound physical_state Determine Physical State (Solid or Liquid at RT) synthesis->physical_state mp Melting Point Determination physical_state->mp Solid bp Boiling Point Determination physical_state->bp Liquid solubility Solubility Tests mp->solubility bp->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) solubility->spectroscopy structure_confirmation Structure Confirmation and Purity Assessment spectroscopy->structure_confirmation

Caption: A logical sequence for the characterization of a newly synthesized long-chain 1-iodoalkyne.

An In-depth Technical Guide to the Chemistry of 1-Haloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Haloalkynes are a class of organic compounds characterized by a halogen atom directly attached to an sp-hybridized carbon of an alkyne functionality. These molecules have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, arising from the presence of both an electron-withdrawing halogen and an electron-rich triple bond, impart a dual reactivity profile, allowing them to act as both electrophiles and nucleophiles. This distinct characteristic has led to their extensive use in the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1-haloalkynes, with a focus on practical applications for research and drug development.

Synthesis of 1-Haloalkynes

The preparation of 1-haloalkynes can be broadly categorized into two main approaches: halogenation of a pre-existing terminal alkyne and elimination reactions from halo-substituted precursors.

Halogenation of Terminal Alkynes

The most common and direct method for the synthesis of 1-haloalkynes involves the electrophilic halogenation of terminal alkynes. This is typically achieved by reacting the alkyne with a halogenating agent in the presence of a base or a metal catalyst.

A widely used method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as the halogen source. The reaction is often facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or a silver catalyst.[1][2]

Table 1: Comparison of Yields for the Synthesis of 1-Iodoalkynes from Terminal Alkynes using NIS with Different Catalysts/Bases. [3][4]

Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
γ-Al₂O₃CH₃CN80198
K₂CO₃CH₃CN250.599
DMAPCH₃CN250.599
Acetic AcidCH₃CN80199

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 1-haloalkynes are influenced by the nature of the halogen atom and the organic substituent.

Bond Lengths and Angles

The C-X bond in 1-haloalkynes is shorter and stronger than in the corresponding haloalkanes due to the sp-hybridization of the carbon atom, which has a higher s-character.[5] The C≡C triple bond length is also slightly affected by the halogen.

Table 2: Typical Bond Lengths and Angles in 1-Haloalkynes.

BondHybridizationTypical Bond Length (Å)Bond AngleTypical Angle (°)
C-H (in terminal alkyne)sp-s1.06H-C≡C180
C≡Csp-sp1.20R-C≡C180
C-C (R-C≡)sp³-sp1.46C-C≡C180
C-Clsp-sp³~1.64R-C≡C-Cl180
C-Brsp-sp³~1.80R-C≡C-Br180
C-Isp-sp³~2.00R-C≡C-I180
Spectroscopic Data

The spectroscopic signatures of 1-haloalkynes are characteristic and useful for their identification.

Table 3: Typical Spectroscopic Data for 1-Haloalkynes.

Spectroscopic TechniqueFunctional GroupCharacteristic Signal
¹H NMR Acetylenic Proton (in terminal alkyne precursor)δ 2.0-3.0 ppm
Protons on carbon adjacent to the alkyneδ 2.0-2.5 ppm
¹³C NMR Alkyne Carbon (C-X)δ 20-40 ppm
Alkyne Carbon (C-R)δ 70-90 ppm
IR Spectroscopy C≡C Stretch2100-2260 cm⁻¹ (weak to medium)
C-Cl Stretch600-800 cm⁻¹
C-Br Stretch500-600 cm⁻¹
C-I Stretch~500 cm⁻¹

Reactivity and Key Reactions

1-Haloalkynes are valuable synthetic intermediates due to their diverse reactivity. They can participate in a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions.

Cross-Coupling Reactions: The Sonogashira Coupling

One of the most important applications of 1-haloalkynes is in Sonogashira cross-coupling reactions. In this reaction, a 1-haloalkyne couples with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a di-substituted alkyne. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Sonogashira_Coupling cluster_catalytic_cycle Palladium Catalytic Cycle cluster_copper_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_alkynyl R¹-C≡C-Pd(II)L₂-X Pd0->Pd_alkynyl Oxidative Addition (R¹-C≡C-X) Pd_alkyne_complex [R¹-C≡C-Pd(II)L₂(C≡C-R²)] Pd_alkynyl->Pd_alkyne_complex Transmetalation (from Cu-acetylide) Pd_product_complex [R¹-C≡C-C≡C-R²]-Pd(II)L₂ Pd_alkyne_complex->Pd_product_complex Reductive Elimination Pd_product_complex->Pd0 Product Release (R¹-C≡C-C≡C-R²) Product Product: Disubstituted Alkyne (R¹-C≡C-C≡C-R²) Pd_product_complex->Product CuX CuX Cu_acetylide R²-C≡C-Cu CuX->Cu_acetylide Base Cu_acetylide->Pd_alkynyl to Transmetalation Terminal_alkyne R²-C≡C-H Terminal_alkyne->Cu_acetylide Reactants Reactants: 1-Haloalkyne (R¹-C≡C-X) Terminal Alkyne (R²-C≡C-H) Reactants->Pd0 Reactants->Terminal_alkyne Diels_Alder cluster_reactants cluster_product Reactants Diene + 1-Haloalkyne (Dienophile) TransitionState Cyclic Transition State Reactants->TransitionState [4+2] Cycloaddition Diene 1,3-Diene Haloalkyne R-C≡C-X Product Halogenated Cyclohexadiene TransitionState->Product Cyclohexadiene Halogenated Cycloadduct Synthesis_Workflow Start Start: Terminal Alkyne Halogenating Agent Catalyst/Base Reaction Reaction Setup: - Inert atmosphere (if needed) - Solvent addition - Temperature control Start->Reaction Monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) - Gas Chromatography (GC) Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Drying Drying and Filtration: - Dry with Na₂SO₄ or MgSO₄ - Filter to remove drying agent Workup->Drying Concentration Solvent Removal: - Rotary Evaporation Drying->Concentration Purification Purification: - Column Chromatography - Distillation (for volatile compounds) Concentration->Purification Characterization Product Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Purification->Characterization End Pure 1-Haloalkyne Characterization->End

References

Navigating the Synthesis and Handling of 1-Iodoalkynes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodoalkynes are a class of highly reactive and versatile synthetic intermediates that have found extensive application in organic synthesis, including in the development of pharmaceuticals and advanced materials. Their utility stems from the presence of a polarized carbon-iodine bond at the sp-hybridized carbon, which facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the same reactivity that makes them valuable synthetic building blocks also necessitates careful consideration of their stability and handling. This guide provides a comprehensive overview of the safety and handling precautions for 1-iodoalkynes, drawing upon available literature and best practices for managing potentially energetic and reactive compounds.

General Hazards of 1-Iodoalkynes

While specific quantitative data on the thermal stability and shock sensitivity of many 1-iodoalkynes are not extensively reported in publicly available literature, the inherent structural features of these molecules suggest a potential for instability. The presence of a carbon-iodine bond, which is weaker than carbon-bromine and carbon-chlorine bonds, coupled with the high energy of the alkyne triple bond, raises concerns about their potential as energetic materials. Therefore, it is prudent to treat all 1-iodoalkynes as potentially sensitive to heat, shock, and friction.

Key Potential Hazards:

  • Thermal Instability: The possibility of exothermic decomposition upon heating.

  • Shock and Friction Sensitivity: The potential for detonation or rapid decomposition upon mechanical impact or friction.

  • Toxicity: While specific toxicity data for many 1-iodoalkynes are scarce, haloalkanes as a class are known to exhibit varying degrees of toxicity, including potential hepatotoxicity.[1][2] As alkylating agents, they should be considered potential carcinogens.[2]

  • Reactivity: 1-Iodoalkynes are highly reactive and may react violently with incompatible materials.

Personal Protective Equipment (PPE)

Due to the potential hazards, a stringent PPE protocol is mandatory when working with 1-iodoalkynes. The following table summarizes the recommended PPE.

Body Part Recommended Protection Rationale
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes of corrosive reagents and potential explosions.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with toxic and potentially corrosive materials.
Body Flame-resistant lab coat.Provides a barrier against chemical splashes and potential fire hazards.
Respiratory Work in a certified chemical fume hood.Prevents inhalation of volatile and potentially toxic compounds.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with 1-iodoalkynes.

Handling:

  • Small Scale: All work with 1-iodoalkynes should initially be performed on a small scale (<0.5 g) to assess their stability.

  • Avoid Mechanical Stress: Handle with care to avoid shock, friction, and grinding. Use equipment with smooth surfaces and avoid scratching glassware.

  • Controlled Temperature: Avoid high temperatures. If heating is necessary, use a well-controlled heating mantle or oil bath and monitor the reaction temperature closely.

  • Inert Atmosphere: Whenever possible, handle 1-iodoalkynes under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen or moisture.

Storage:

  • Cool and Dark: Store in a cool, dark, and well-ventilated area, away from heat and light sources.

  • Tightly Sealed: Keep containers tightly sealed to prevent exposure to air and moisture.

  • Incompatible Materials: Store separately from incompatible materials. A detailed list of incompatible chemicals can be found in Table 2.

Incompatible Materials

To prevent violent reactions, 1-iodoalkynes should be kept away from the following classes of compounds:

Incompatible Chemical Class Potential Hazard
Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)Can lead to explosive reactions.[3][4][5][6]
Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide)Can induce rapid decomposition or polymerization.
Reducing Agents May react exothermically.
Metals (e.g., copper, silver, mercury)Can form explosive metal acetylides.[3][4][5][6]

Synthesis Safety

The synthesis of 1-iodoalkynes often involves reactive reagents and intermediates. The following section provides a general protocol for a common synthetic route and highlights key safety considerations.

Experimental Protocol: Synthesis of 1-Iodooctyne

This protocol is adapted from literature procedures for the iodination of terminal alkynes.[7][8]

Materials:

  • 1-Octyne

  • N-Iodosuccinimide (NIS)

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-octyne (1.0 eq) in anhydrous THF.

  • To this solution, add CuI (0.05 eq) and NIS (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-iodooctyne.

Safety Notes for Synthesis:

  • Exothermic Reaction: The reaction may be exothermic. Maintain cooling capabilities (e.g., an ice bath) nearby.

  • NIS Handling: N-Iodosuccinimide is a lachrymator and should be handled with care in a fume hood.

  • Copper(I) Iodide: While not highly toxic, avoid inhalation of CuI dust.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve 1-octyne in anhydrous THF B Add CuI and NIS A->B C Stir at room temperature B->C D Monitor by TLC C->D E Quench with Na2S2O3 (aq) D->E Reaction complete F Extract with CH2Cl2 E->F G Wash with brine F->G H Dry with MgSO4 G->H I Filter H->I J Concentrate I->J

Synthesis workflow for 1-iodooctyne.

Purification Safety

Flash column chromatography is a common method for purifying 1-iodoalkynes.

Experimental Protocol: Flash Column Chromatography of 1-Iodooctyne

This protocol provides a general procedure for the purification of 1-iodooctyne.[9]

Materials:

  • Crude 1-iodooctyne

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude 1-iodooctyne in a minimal amount of hexanes.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain pure 1-iodooctyne.

Safety Notes for Purification:

  • Solvent Flammability: Hexanes and ethyl acetate are flammable. Perform the chromatography in a well-ventilated fume hood, away from ignition sources.

  • Silica Gel: Avoid inhaling silica gel dust.

Purification_Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_isolation Product Isolation A Pack column with silica gel in hexanes B Dissolve crude product in hexanes A->B C Load sample onto column B->C D Elute with hexanes/ethyl acetate gradient C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G Identify pure fractions H Concentrate G->H

Purification workflow for 1-iodooctyne.

Spill and Emergency Procedures

In the event of a spill or other emergency involving 1-iodoalkynes, follow these procedures:

Minor Spill (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent.

Major Spill (outside a fume hood) or Fire:

  • Evacuate the laboratory immediately.

  • Activate the nearest fire alarm and alert emergency services.

  • If trained and it is safe to do so, use a fire extinguisher suitable for chemical fires (e.g., dry powder or CO2).

  • Provide emergency responders with information about the spilled material.

Waste Disposal

All waste containing 1-iodoalkynes, including reaction residues, contaminated solvents, and spill cleanup materials, must be disposed of as hazardous waste.[1]

  • Labeling: Clearly label all waste containers with the contents, including "Halogenated Organic Waste."

  • Segregation: Do not mix 1-iodoalkyne waste with incompatible waste streams.

  • Collection: Follow your institution's procedures for the collection of hazardous chemical waste.

Conclusion

1-Iodoalkynes are valuable reagents in chemical synthesis, but their potential for instability and toxicity requires a high level of caution. By adhering to the safety protocols outlined in this guide, researchers can minimize the risks associated with their handling and use. It is imperative to always consult the Safety Data Sheet (SDS) for any specific 1-iodoalkyne and to perform a thorough risk assessment before beginning any new experimental work. The lack of comprehensive, publicly available quantitative data on the thermal and shock sensitivity of these compounds underscores the need for a conservative approach to their handling, treating them as potentially energetic materials at all times.

References

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility.[1] While traditionally employed with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles, a significant advancement involves the use of 1-iodoalkynes.[2][3] This modification provides a direct route to 1,4-disubstituted-5-iodo-1,2,3-triazoles, which are valuable intermediates for further functionalization, opening avenues for the synthesis of complex molecules and novel drug candidates.[3][4] The reaction of 1-iodoalkynes with organic azides under copper(I) catalysis proceeds with exceptional reactivity, often surpassing that of terminal alkynes.[3]

These application notes provide a comprehensive overview and detailed protocols for performing CuAAC reactions with 1-iodoalkynes, tailored for professionals in chemical research and drug development.

Advantages of Using 1-Iodoalkynes in CuAAC

  • Direct access to 5-iodotriazoles: This method provides a straightforward synthesis of 1,4,5-trisubstituted triazoles where the 5-position is specifically an iodine atom.[3]

  • High Reactivity: 1-Iodoalkynes exhibit remarkable reactivity in CuAAC, often leading to faster reaction times and higher yields compared to their terminal alkyne counterparts.[2]

  • Broad Substrate Scope: The reaction is compatible with a wide range of functional groups on both the azide and the alkyne, making it a versatile tool for complex molecule synthesis.[2][3]

  • Mild Reaction Conditions: The reaction typically proceeds at room temperature with low catalyst loading, minimizing the degradation of sensitive substrates.[2]

  • Versatile Intermediates: The resulting 5-iodotriazoles are amenable to further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position.[3]

Reaction Mechanism and Workflow

The precise mechanism of CuAAC with 1-iodoalkynes is a subject of ongoing investigation, with two primary pathways proposed. One pathway involves the formation of a copper acetylide intermediate, similar to the traditional CuAAC mechanism, followed by cyclization with the azide and subsequent iodination.[2][3] An alternative proposal suggests the formation of a π-complex between the copper catalyst and the 1-iodoalkyne, which then reacts with the azide.[2]

Below is a generalized workflow for the synthesis of 1,4-disubstituted-5-iodo-1,2,3-triazoles using this methodology.

G cluster_0 Synthesis of 1-Iodoalkyne cluster_1 CuAAC Reaction A Terminal Alkyne D Reaction in THF A->D B Iodinating Agent (e.g., N-iodomorpholine) B->D C CuI (catalyst) C->D E Purification (Alumina Filtration) D->E F 1-Iodoalkyne E->F One-pot or Stepwise J Reaction in THF F->J G Organic Azide G->J H CuI (catalyst) H->J I Ligand (e.g., TTTA) I->J K Workup and Isolation J->K L Product K->L Yields 1,4-Disubstituted-5-Iodo-1,2,3-Triazole

Caption: General workflow for the synthesis of 5-iodotriazoles.

Experimental Protocols

Protocol 1: Synthesis of 1-Iodoalkynes

This protocol describes a general and highly efficient method for the synthesis of 1-iodoalkynes from terminal acetylenes.[2]

Materials:

  • Terminal alkyne (1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • N-iodomorpholine (1.1 equiv)

  • Tetrahydrofuran (THF)

  • Activated neutral alumina

Procedure:

  • Dissolve the terminal alkyne in THF.

  • Add CuI and N-iodomorpholine to the solution.

  • Stir the reaction mixture at room temperature for 45 minutes. A fine white precipitate will form.

  • Pour the suspension onto a pad of activated neutral alumina and collect the filtrate under vacuum.

  • The resulting solution of the 1-iodoalkyne can be used directly in the subsequent cycloaddition reaction or concentrated for storage.

Protocol 2: Copper-Catalyzed Azide-Iodoalkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the cycloaddition of an organic azide with a 1-iodoalkyne.[2]

Materials:

  • Organic azide (1.0 equiv)

  • 1-Iodoalkyne (1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) (0.05 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the organic azide and 1-iodoalkyne in THF, add CuI and TTTA.

  • Stir the reaction mixture at room temperature for 2 to 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction workup is typically a simple trituration followed by filtration to yield the desired 5-iodo-1,2,3-triazole product.

Protocol 3: One-Pot, Two-Stage Synthesis of 5-Iodotriazoles

This protocol combines the synthesis of the 1-iodoalkyne and the subsequent CuAAC reaction into a single pot, improving efficiency.[2][3]

Procedure:

  • Synthesize the 1-iodoalkyne according to Protocol 1.

  • After the initial 45-minute reaction time for the iodination, filter the reaction mixture through a pad of neutral alumina.

  • To the filtrate containing the 1-iodoalkyne, add the organic azide, CuI, and TTTA.

  • Stir at room temperature and monitor the reaction as described in Protocol 2.

  • Perform a standard workup to isolate the 5-iodotriazole product.

Substrate Scope and Yields

The CuAAC reaction with 1-iodoalkynes demonstrates a broad substrate scope, with high yields obtained for a variety of azides and alkynes.[2] The following table summarizes representative examples.

EntryAzide1-IodoalkyneProductYield (%)[2]
1Benzyl azide1-Iodo-4-ethynylbenzene1-Benzyl-4-(4-ethynylphenyl)-5-iodo-1H-1,2,3-triazole98
2Phenyl azide1-Iodo-4-ethynylbenzene1-Phenyl-4-(4-ethynylphenyl)-5-iodo-1H-1,2,3-triazole95
31-Azido-4-methylbenzene1-Iodophenylacetylene5-Iodo-1-(4-methylphenyl)-4-phenyl-1H-1,2,3-triazole99
41-Azido-4-methoxybenzene1-Iodophenylacetylene5-Iodo-1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole98
51-Azido-4-nitrobenzene1-Iodophenylacetylene5-Iodo-1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole96
6Benzyl azide1-Iodo-1-hexyne1-Benzyl-4-butyl-5-iodo-1H-1,2,3-triazole97

Applications in Drug Development

The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous therapeutic agents due to its favorable properties, including metabolic stability and ability to engage in hydrogen bonding.[5][6] The 5-iodotriazoles synthesized via this method serve as versatile building blocks for creating libraries of complex molecules for drug discovery. The iodine atom can be readily substituted using various cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships. This approach has been utilized in the development of potential anticancer, antimicrobial, and antiviral agents.[6][7]

Proposed Mechanistic Pathways

The mechanism of the copper-catalyzed cycloaddition of azides to 1-iodoalkynes is thought to proceed through one of two primary pathways, as illustrated below.

G cluster_0 Pathway A: σ-Acetylide Intermediate cluster_1 Pathway B: π-Complex Intermediate A Cu(I) + 1-Iodoalkyne B σ-Acetylide Complex A->B C Coordination with Azide B->C D Cyclization C->D E Cuprated Triazole D->E F Cu-I Exchange E->F F->B Regenerates Acetylide G 5-Iodotriazole Product F->G H Cu(I) + 1-Iodoalkyne I π-Complex H->I J Reaction with Azide I->J K Cyclization via Vinylidene-like TS J->K L 5-Iodotriazole Product K->L

Caption: Proposed mechanistic pathways for the CuAAC with 1-iodoalkynes.

Pathway A mirrors the generally accepted mechanism for the traditional CuAAC, involving the formation of a copper acetylide intermediate.[2] Pathway B proposes an alternative route where the copper catalyst forms a π-complex with the iodoalkyne, which then undergoes cyclization with the azide without cleavage of the C-I bond during the catalytic cycle.[2]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition using 1-iodoalkynes is a powerful and efficient method for the synthesis of 1,4-disubstituted-5-iodo-1,2,3-triazoles. Its broad substrate scope, mild reaction conditions, and the synthetic versatility of the iodinated products make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols offer a solid foundation for the implementation of this valuable transformation in the laboratory.

References

Synthesis of Functionalized Alkynes from 1-Pentadecyne, 1-iodo-: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized alkynes starting from 1-iodo-1-pentadecyne. The methodologies described herein are essential for the construction of complex molecular architectures relevant to drug discovery, materials science, and various fields of chemical research.

Introduction

1-Iodo-1-pentadecyne is a versatile building block in organic synthesis. The presence of the iodo group on the alkyne allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This opens avenues for the creation of novel long-chain alkyne derivatives with potential applications in areas such as drug delivery, molecular electronics, and as biological probes. The long alkyl chain imparts lipophilicity, which can be advantageous for membrane-spanning applications or for tuning the solubility of target molecules.

This document outlines the synthesis of the starting material, 1-iodo-1-pentadecyne, from commercially available 1-pentadecyne, followed by detailed protocols for its functionalization via Sonogashira, Suzuki, and Heck cross-coupling reactions.

Synthesis of 1-Iodo-1-pentadecyne

The synthesis of 1-iodo-1-pentadecyne from 1-pentadecyne is a crucial first step. Several methods exist for the iodination of terminal alkynes. A common and efficient method involves the use of an iodine source and a base.

Experimental Protocol: Iodination of 1-Pentadecyne

  • Materials:

    • 1-Pentadecyne

    • N-Iodosuccinimide (NIS)

    • Silver nitrate (AgNO₃)

    • Acetone

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-pentadecyne (1.0 eq) in acetone, add N-iodosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford pure 1-iodo-1-pentadecyne.

Table 1: Synthesis of 1-Iodo-1-pentadecyne - Representative Data

Starting MaterialReagentsSolventReaction Time (h)Yield (%)
1-PentadecyneNIS, AgNO₃ (cat.)Acetone3~90

Functionalization of 1-Iodo-1-pentadecyne via Cross-Coupling Reactions

1-Iodo-1-pentadecyne serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of 1-iodo-1-pentadecyne, this reaction is reversed, coupling the iodoalkyne with a terminal alkyne. A more common and direct application involves the coupling of 1-iodo-1-pentadecyne with various aryl and heteroaryl halides.[3] Both traditional copper-co-catalyzed and copper-free protocols can be employed.[2][4]

Experimental Protocol: Sonogashira Coupling of 1-Iodo-1-pentadecyne with an Aryl Halide

  • Materials:

    • 1-Iodo-1-pentadecyne

    • Aryl iodide/bromide

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI) (for traditional protocol)

    • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

    • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a degassed solution of the aryl halide (1.0 eq) and 1-iodo-1-pentadecyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.05 eq) and, if applicable, copper(I) iodide (0.1 eq).

    • Add the amine base (2.0-3.0 eq) and stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Sonogashira Coupling of 1-Iodo-1-pentadecyne - Representative Data

Aryl HalideCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
4-IodotoluenePd(PPh₃)₄CuIEt₃NTHF6085-95
1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂CuIDIPADMF8075-85
2-IodothiophenePd(PPh₃)₄None (Cu-free)Et₃NToluene7080-90

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide 1-Iodo-1-pentadecyne Solvent reaction Inert Atmosphere Stirring at RT or Heat reagents->reaction Add Catalysts & Base catalysts Pd Catalyst CuI (optional) Base catalysts->reaction quench Quench (NH4Cl) reaction->quench Reaction Complete extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Functionalized Alkyne purification->product

Caption: Workflow for the Sonogashira coupling of 1-iodo-1-pentadecyne.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 1-iodo-1-pentadecyne acts as the organohalide, coupling with various aryl or vinyl boronic acids or their esters.[5]

Experimental Protocol: Suzuki Coupling of 1-Iodo-1-pentadecyne with an Arylboronic Acid

  • Materials:

    • 1-Iodo-1-pentadecyne

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel, combine 1-iodo-1-pentadecyne (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Table 3: Suzuki Coupling of 1-Iodo-1-pentadecyne - Representative Data

Arylboronic AcidCatalystBaseSolvent SystemTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water9080-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/Water10085-95
3-Thiopheneboronic acidPd(PPh₃)₄K₃PO₄THF/Water8075-85

Diagram 2: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-I(L2) R = Pentadecynyl pd0->pd_complex R-I oxidative_addition Oxidative Addition pd_aryl_complex R-Pd(II)-Ar(L2) pd_complex->pd_aryl_complex ArB(OH)2, Base transmetalation Transmetalation boronate ArB(OH)3- pd_aryl_complex->pd0 product R-Ar Functionalized Alkyne pd_aryl_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] While less common for iodoalkynes compared to Sonogashira and Suzuki couplings, it can be a valuable tool for certain synthetic transformations.

Experimental Protocol: Heck Coupling of 1-Iodo-1-pentadecyne with an Alkene

  • Materials:

    • 1-Iodo-1-pentadecyne

    • Alkene (e.g., styrene, butyl acrylate)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

    • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (optional, but often required)

    • Base (e.g., Et₃N, K₂CO₃)

    • Solvent (e.g., DMF, acetonitrile, toluene)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Charge a reaction flask with the palladium catalyst, phosphine ligand (if used), and the base.

    • Add a degassed solution of 1-iodo-1-pentadecyne (1.0 eq) and the alkene (1.5-2.0 eq) in the chosen solvent.

    • Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool to room temperature and filter off the catalyst (if heterogeneous).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Table 4: Heck Coupling of 1-Iodo-1-pentadecyne - Representative Data

AlkeneCatalystLigandBaseSolventTemperature (°C)Yield (%)
StyrenePd(OAc)₂PPh₃Et₃NDMF10060-70
Butyl acrylatePd/CNoneK₂CO₃Acetonitrile8055-65

Applications

Functionalized long-chain alkynes are of significant interest in several fields:

  • Drug Development: The long alkyl chain can be used to improve the lipophilicity of a drug molecule, potentially enhancing its ability to cross cell membranes. The rigid alkyne linker can be used to position pharmacophores in a specific orientation for optimal binding to a biological target. Furthermore, the alkyne moiety itself can be a key pharmacophore in certain drug candidates.[8]

  • Materials Science: Aryl-substituted long-chain alkynes can be used as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugation in these molecules can lead to desirable electronic and photophysical properties.[9]

  • Chemical Biology: Functionalized alkynes can be used as chemical probes to study biological processes. For example, they can be incorporated into biomolecules via "click" chemistry to allow for their visualization or isolation.

Conclusion

The synthesis of functionalized alkynes from 1-iodo-1-pentadecyne provides a versatile platform for the creation of a wide array of novel molecules. The Sonogashira, Suzuki, and Heck coupling reactions offer reliable and efficient methods for introducing diverse functionalities. The resulting long-chain alkynes have significant potential in drug discovery, materials science, and chemical biology, making these synthetic protocols valuable tools for researchers in these fields.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of Terminal Alkynes with 1-Iodo-1-Pentadecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of terminal alkynes with the long-chain iodoalkyne, 1-iodo-1-pentadecyne. This reaction, a modification of the Sonogashira or Cadiot-Chodkiewicz coupling, is a powerful tool for the synthesis of unsymmetrical diynes, which are valuable intermediates in medicinal chemistry and materials science.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Unsymmetrical Diynes

EntryTerminal AlkyneHaloalkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-Octyne1-IodooctynePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TriethylamineTHF2512~90
2Phenylacetylene1-IodohexynePd(OAc)₂ (1 mol%), PPh₃ (2 mol%), CuI (2 mol%)DiisopropylamineDMF40885-95
31-Dodecyne1-BromooctynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)PiperidineMethanol/Water506~80
4Propargyl alcohol1-IododecynePdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%)Et₃NAcetonitrile251688

Note: The yields are based on published results for similar substrates and may vary for the specific reaction with 1-iodo-1-pentadecyne.

Experimental Protocols

Protocol 1: Synthesis of 1-Iodo-1-pentadecyne

This protocol describes the iodination of a terminal alkyne using N-iodosuccinimide (NIS).

Materials:

  • 1-Pentadecyne

  • N-Iodosuccinimide (NIS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-pentadecyne (1.0 eq) in acetone, add N-iodosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 1-iodo-1-pentadecyne.

Protocol 2: Palladium-Catalyzed Coupling of a Terminal Alkyne with 1-Iodo-1-pentadecyne

This protocol is a general procedure for the Sonogashira coupling of a terminal alkyne with the prepared 1-iodo-1-pentadecyne.

Materials:

  • 1-Iodo-1-pentadecyne

  • Terminal alkyne (e.g., phenylacetylene, 1-octyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-1-pentadecyne (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine to the flask.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the unsymmetrical diyne.

Visualizations

G Experimental Workflow cluster_prep Preparation of 1-Iodo-1-pentadecyne cluster_coupling Palladium-Catalyzed Coupling start_prep Start react_prep React 1-Pentadecyne with NIS and AgNO3 start_prep->react_prep workup_prep Workup and Purification react_prep->workup_prep product_prep 1-Iodo-1-pentadecyne workup_prep->product_prep react_coupling Combine Terminal Alkyne, 1-Iodo-1-pentadecyne, Pd Catalyst, CuI, and Base product_prep->react_coupling Use as starting material start_coupling Start start_coupling->react_coupling workup_coupling Workup and Purification react_coupling->workup_coupling product_coupling Unsymmetrical Diyne workup_coupling->product_coupling

Caption: Experimental Workflow Diagram.

G Catalytic Cycle of Sonogashira Coupling cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition (R-I) pd_acetylide_complex R-Pd(II)(C≡CR')L2 pd_complex->pd_acetylide_complex Transmetalation cu_acetylide R'C≡CCu cu_acetylide->pd_complex product R-C≡C-R' pd_acetylide_complex->product Reductive Elimination product->pd0 terminal_alkyne R'C≡CH terminal_alkyne->cu_acetylide Deprotonation (Base, CuI)

Caption: Sonogashira Catalytic Cycle.

Application Notes and Protocols: A Step-by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This application note provides a detailed, step-by-step guide for performing a Sonogashira reaction with a specific focus on long-chain iodoalkynes, a class of substrates crucial in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3]

Introduction

The Sonogashira reaction, first reported in 1975, has become a fundamental transformation in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][3][4] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][5] The reactivity of the halide component is a critical factor, with iodides being the most reactive, followed by bromides and chlorides.[6] This high reactivity makes iodoalkynes excellent substrates for this coupling reaction.

This protocol will detail the necessary reagents, equipment, and procedures to successfully couple a long-chain iodoalkyne with a terminal alkyne.

Reaction Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the iodoalkyne.

  • Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation : The copper acetylide transfers the acetylide group to the palladium complex.

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst.[6]

Experimental Protocol

This protocol provides a general procedure that can be adapted based on the specific substrates and desired scale.

3.1. Materials and Reagents

  • Long-chain iodoalkyne: (e.g., 1-iodododecyne)

  • Terminal alkyne: (e.g., phenylacetylene)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Solvent: Anhydrous and deoxygenated tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas: Nitrogen (N₂) or Argon (Ar)

  • Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, etc.

  • Syringes and needles for transfer of anhydrous and deoxygenated solvents and reagents.

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) iodide (0.5-2 mol%).

    • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Addition of Reagents:

    • Under a positive flow of inert gas, add the long-chain iodoalkyne (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

    • Add the anhydrous, deoxygenated solvent (e.g., THF or DMF) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

    • Finally, add the amine base (e.g., triethylamine, 2-3 equivalents) via syringe. The base also acts as a solvent in some cases.[1]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • If the reaction is sluggish, gentle heating (40-60 °C) may be required. However, higher temperatures can sometimes lead to side reactions.[6]

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of long-chain iodoalkynes.

Iodoalkyne SubstrateTerminal Alkyne SubstratePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-IodododecynePhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHF25692
1-Iodo-10-undecyne1-HeptynePdCl₂(PPh₃)₂ (3)CuI (1.5)i-Pr₂NHDMF40888
1-Iodo-16-hexadecyneTrimethylsilylacetylenePd(PPh₃)₄ (1.5)CuI (1)Et₃NTHF25595

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification prep1 1. Add Pd catalyst and CuI to a dry flask prep2 2. Establish inert atmosphere (N2/Ar) prep1->prep2 reagent1 3. Add long-chain iodoalkyne and terminal alkyne prep2->reagent1 reagent2 4. Add anhydrous, deoxygenated solvent reagent1->reagent2 reagent3 5. Add amine base reagent2->reagent3 reaction 6. Stir at room temperature (or heat if necessary) reagent3->reaction workup1 7. Quench reaction and extract with organic solvent reaction->workup1 workup2 8. Wash organic layer workup1->workup2 workup3 9. Dry and concentrate workup2->workup3 purification 10. Purify by column chromatography workup3->purification product Pure Coupled Product purification->product

Caption: A flowchart illustrating the step-by-step experimental workflow for the Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(I)L2 pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation product R-C≡CR' (Coupled Product) pd_alkynyl->product cuI CuI cu_acetylide Cu-C≡CR' cuI->cu_acetylide cu_acetylide->pd_complex iodoalkyne R-I (Long-chain iodoalkyne) iodoalkyne->pd_complex Oxidative Addition terminal_alkyne H-C≡CR' (Terminal alkyne) terminal_alkyne->cu_acetylide base Base base->cu_acetylide product->pd0 Reductive Elimination

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for Copper-Free Sonogashira Coupling of 1-Pentadecyne and 1-Iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-free Sonogashira coupling of 1-pentadecyne with an aryl iodide, specifically 1-iodo-4-nitrobenzene, a common building block in organic synthesis. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The copper-free variant is particularly advantageous as it avoids the use of copper co-catalysts, which can sometimes lead to undesired alkyne homocoupling (Glaser coupling) and complicate product purification.[2][4]

Reaction Principle

The copper-free Sonogashira coupling is typically catalyzed by a palladium complex. The reaction mechanism involves the oxidative addition of the aryl iodide to a low-valent palladium species, followed by deprotonation of the terminal alkyne by a base. A subsequent transmetalation step and reductive elimination yield the desired coupled product and regenerate the active palladium catalyst.[2] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[1][5][6]

Experimental Data

The following table summarizes representative reaction conditions and expected yields for the copper-free Sonogashira coupling of various aryl iodides with terminal alkynes, providing a basis for the selected protocol.

Aryl IodideAlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)NoneDABCODMFRT0.598[7]
IodobenzenePhenylacetylenePd₂(dba)₃ (0.5-1)P(t-Bu)₃ (1-2)Cs₂CO₃DioxaneRT1695[8]
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAFNone800.296[9]
1-Iodo-2-methyl-4-nitrobenzenePhenylacetylenePd on alumina (5)-PiperidineDMF100--[10]
IodobenzenePhenylacetylenePd(OAc)₂ (2)NoneTBAANMPRT194[6]

Note: This table presents a selection of conditions from the literature to illustrate the range of possibilities. The protocol below provides a specific, optimized procedure.

Detailed Experimental Protocol

This protocol describes the copper-free Sonogashira coupling of 1-pentadecyne with 1-iodo-4-nitrobenzene.

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 249.01 mg)

  • 1-Pentadecyne (1.2 mmol, 250.0 mg, 0.32 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, 3.0 mmol, 336.5 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-nitrobenzene (249.01 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and DABCO (336.5 mg, 3.0 mmol).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous DMF to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution of the solids.

  • Alkyne Addition: Using a syringe, add 1-pentadecyne (0.32 mL, 1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Workup: Once the reaction is complete (typically within 1-2 hours, as indicated by TLC), quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-nitro-1-(pentadec-1-yn-1-yl)benzene.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction under an inert atmosphere to prevent potential side reactions and ensure catalyst stability.

Visualizations

Experimental Workflow

Copper_Free_Sonogashira_Workflow node_reagents node_reagents node_process node_process node_analysis node_analysis node_product node_product reagents 1. Reagent Addition - 1-Iodo-4-nitrobenzene - Pd(OAc)₂ - DABCO - Anhydrous DMF alkyne 2. Add 1-Pentadecyne reagents->alkyne Inert Atmosphere reaction 3. Reaction (Room Temperature) alkyne->reaction monitoring 4. TLC Monitoring reaction->monitoring Stirring workup 5. Aqueous Workup & Extraction monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification product 7. Pure Product 4-nitro-1-(pentadec-1-yn-1-yl)benzene purification->product

Caption: Workflow for Copper-Free Sonogashira Coupling.

Catalytic Cycle

Sonogashira_Catalytic_Cycle node_pd node_pd node_substrate node_substrate node_intermediate node_intermediate node_product node_product pd0 Pd(0)Lₙ pd_complex1 R¹-Pd(II)-X Lₙ pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex2 R¹-Pd(II)-C≡CR² Lₙ pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex1 pd_complex2->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd_complex2 product R¹-C≡C-R² reductive_elimination->product aryl_halide R¹-X (1-Iodo-4-nitrobenzene) aryl_halide->oxidative_addition alkyne H-C≡C-R² (1-Pentadecyne) acetylide ⁻C≡C-R² alkyne->acetylide - H⁺ base Base (DABCO) acetylide->transmetalation

References

Application Notes and Protocols: Leveraging 1-Iodoalkynes for Advanced Surface Functionalization via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool for the precise and efficient functionalization of surfaces, a critical process in fields ranging from materials science to drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high yields, selectivity, and biocompatibility.[1] This document details the application of a highly reactive class of substrates, 1-iodoalkynes, for surface functionalization. Emerging research indicates that 1-iodoalkynes exhibit remarkably high reaction rates in CuAAC, potentially surpassing those of traditional terminal alkynes, which can lead to faster and more efficient surface modifications.[2]

The use of 1-iodoalkynes in click chemistry opens new avenues for creating densely functionalized surfaces for applications such as biosensing, targeted drug delivery, and the development of advanced biomaterials.[3][4] The resulting 1,4,5-trisubstituted 5-iodo-1,2,3-triazole products also offer a unique handle for further, post-click modifications, adding another layer of versatility to this methodology.[2]

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data to guide researchers in utilizing 1-iodoalkynes for their surface functionalization needs.

Key Advantages of 1-Iodoalkynes in Surface Click Chemistry

  • Enhanced Reactivity: 1-Iodoalkynes have been shown to react with azides under copper(I) catalysis at rates that can exceed those of terminal alkynes, enabling rapid surface modification.[2]

  • High Yields: The CuAAC reaction with 1-iodoalkynes proceeds with high efficiency, leading to a high density of functional groups on the surface.[2]

  • Versatility: The resulting 5-iodo-1,2,3-triazole linkage is stable and provides a site for potential post-functionalization reactions.[2]

  • Mild Reaction Conditions: The reaction can be carried out under mild, often aqueous conditions, making it suitable for a wide range of substrates, including sensitive biomolecules.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the copper-catalyzed cycloaddition of 1-iodoalkynes with azides in solution, which serves as a strong indicator for their performance in surface functionalization applications.[2]

Azide Substrate1-Iodoalkyne SubstrateCatalyst SystemSolventReaction TimeYield (%)
Benzyl azide1-Iodo-4-phenylbut-1-yneCuI (5 mol%), TTTA (5 mol%)THF2 h95
1-Azido-4-nitrobenzene1-Iodo-1-phenylacetyleneCuI (5 mol%), TTTA (5 mol%)THF2 h92
1-Azidododecane1-Iodooct-1-yneCuI (5 mol%), TTTA (5 mol%)THF2 h98
(Azidomethyl)benzene1-Iodo-3,3-dimethylbut-1-yneCuI (5 mol%), TTTA (5 mol%)THF2 h96

TTTA: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. Data adapted from Fokin, V.V. et al. (2007).[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of a 1-iodoalkyne and its subsequent use in the functionalization of a silicon wafer surface.

Protocol 1: Synthesis of 1-Iodo-4-phenylbut-1-yne

This protocol describes the synthesis of a 1-iodoalkyne from a terminal alkyne.

Materials:

  • 4-Phenyl-1-butyne

  • N-Iodomorpholine

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Activated neutral alumina

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Filtration apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-phenyl-1-butyne (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add CuI (0.05 mmol, 5 mol%).

  • In a separate container, dissolve N-iodomorpholine (1.1 mmol) in anhydrous THF (5 mL).

  • Slowly add the N-iodomorpholine solution to the alkyne solution via syringe over 5 minutes with vigorous stirring.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto a pad of activated neutral alumina and filter under vacuum.

  • Wash the alumina pad with a small amount of THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 1-iodo-4-phenylbut-1-yne.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Surface Functionalization of a Silicon Wafer with an Azide-Terminated Self-Assembled Monolayer (SAM)

This protocol details the preparation of an azide-functionalized surface.

Materials:

  • Silicon wafer

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Azidopropyl)triethoxysilane (APTES-azide)

  • Toluene, anhydrous

  • Beakers

  • Tweezers

  • Oven

Procedure:

  • Clean the silicon wafer by immersing it in piranha solution for 30 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.

  • Immediately immerse the cleaned and dried wafer in a 1% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.

  • Allow the wafer to react for 2-4 hours at room temperature to form the self-assembled monolayer.

  • Remove the wafer from the solution and rinse thoroughly with toluene, followed by ethanol, and finally deionized water.

  • Dry the wafer under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to cure the silane layer.

Protocol 3: Copper-Catalyzed Click Reaction of 1-Iodoalkyne onto an Azide-Functionalized Surface

This protocol describes the final click reaction to functionalize the surface.

Materials:

  • Azide-functionalized silicon wafer (from Protocol 2)

  • 1-Iodo-4-phenylbut-1-yne (from Protocol 1)

  • Copper(I) iodide (CuI)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel (e.g., a small petri dish)

Procedure:

  • Place the azide-functionalized silicon wafer in the reaction vessel.

  • Prepare the click reaction solution. In a typical reaction, for a 10 mL final volume, dissolve 1-iodo-4-phenylbut-1-yne (0.1 mmol) in PBS.

  • In a separate vial, prepare the catalyst solution by dissolving CuI (0.005 mmol, 5 mol%) and TTTA (0.005 mmol, 5 mol%) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS.

  • Add the catalyst solution to the 1-iodoalkyne solution.

  • Add sodium ascorbate (0.01 mmol, 10 mol%) to the solution to reduce any oxidized copper.

  • Pour the final reaction solution over the azide-functionalized wafer in the reaction vessel.

  • Gently agitate the vessel and allow the reaction to proceed at room temperature for 1-2 hours.

  • After the reaction, remove the wafer and rinse it extensively with deionized water, followed by ethanol, and then dry it under a stream of nitrogen.

  • The functionalized surface is now ready for characterization (e.g., using X-ray photoelectron spectroscopy (XPS), contact angle goniometry, or atomic force microscopy (AFM)).

Visualizations

The following diagrams illustrate the key processes described in the protocols.

G cluster_synthesis Protocol 1: 1-Iodoalkyne Synthesis start_synthesis Terminal Alkyne reagents_synthesis N-Iodomorpholine, CuI, THF reaction_synthesis Iodination Reaction (30-60 min, RT) reagents_synthesis->reaction_synthesis purification_synthesis Filtration through Alumina reaction_synthesis->purification_synthesis product_synthesis 1-Iodoalkyne purification_synthesis->product_synthesis

Caption: Workflow for the synthesis of 1-iodoalkynes.

G cluster_surface_prep Protocol 2: Surface Preparation start_surface Silicon Wafer cleaning Piranha Cleaning start_surface->cleaning silanization APTES-azide in Toluene cleaning->silanization curing Baking (110°C) silanization->curing product_surface Azide-Functionalized Surface curing->product_surface

Caption: Workflow for preparing an azide-functionalized surface.

G cluster_click_reaction Protocol 3: Surface Click Reaction start_click Azide-Functionalized Surface reagents_click 1-Iodoalkyne, CuI, TTTA, Sodium Ascorbate, PBS reaction_click CuAAC Reaction (1-2 h, RT) reagents_click->reaction_click washing Rinsing with DI Water and Ethanol reaction_click->washing product_click Functionalized Surface washing->product_click

Caption: Workflow for surface functionalization using CuAAC.

G cluster_relationship Logical Relationship Iodoalkyne 1-Iodoalkyne CuAAC CuAAC Reaction Iodoalkyne->CuAAC AzideSurface Azide-Functionalized Surface AzideSurface->CuAAC FunctionalizedSurface Functionalized Surface CuAAC->FunctionalizedSurface

Caption: Logical relationship of reactants and reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions with 1-Iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for Sonogashira reactions involving 1-iodoalkynes.

Troubleshooting Guide

Low yields or reaction failures in Sonogashira couplings with 1-iodoalkynes can arise from several factors. This guide outlines common problems, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst Inactivity: • Palladium(0) catalyst has been oxidized. • Ligand has degraded. • Insufficient catalyst loading.• Use fresh palladium catalyst or ensure proper storage under inert atmosphere. • Employ robust ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes). • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).
Copper Co-catalyst Issues: • Copper(I) iodide has oxidized to inactive Cu(II). • Absence of copper co-catalyst in a standard Sonogashira setup.• Use fresh, high-purity copper(I) iodide. The color should be off-white or light tan, not green or blue. • For traditional Sonogashira reactions, ensure the presence of a copper(I) source.
Reaction Conditions: • Insufficiently basic conditions. • Inappropriate solvent. • Reaction temperature is too low.• Use a suitable amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA). For less reactive substrates, a stronger base like cesium carbonate (Cs2CO3) may be necessary.[1] • Anhydrous, degassed solvents are crucial. Common choices include THF, DMF, or toluene.[2] • While many reactions proceed at room temperature, gentle heating (40-60 °C) can improve yields for less reactive substrates.
Significant Homocoupling (Glaser Coupling) Presence of Oxygen: • Oxygen promotes the oxidative homocoupling of the terminal alkyne.• Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).[3] • Maintain a positive pressure of an inert gas throughout the reaction.
Excess Copper Catalyst: • High concentrations of copper can favor the homocoupling pathway.• Reduce the amount of copper(I) iodide used. • Consider a copper-free Sonogashira protocol, which can eliminate this side reaction.[4][5]
Decomposition of Starting Materials Unstable Substrates: • The 1-iodoalkyne or the terminal alkyne may be unstable under the reaction conditions.• Use the mildest possible conditions (room temperature, weaker base) that still afford product. • Protect sensitive functional groups on the substrates.
Reaction Stalls Before Completion Catalyst Deactivation: • The palladium catalyst may deactivate over the course of the reaction.• Add a second portion of the palladium catalyst and ligand midway through the reaction. • Use a more robust catalyst system, such as one with bulky, electron-rich ligands that protect the palladium center.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for Sonogashira reactions with 1-iodoalkynes?

A1: The choice of catalyst system is crucial for a successful reaction. A combination of a palladium(0) source and a copper(I) co-catalyst is standard. Commonly used palladium pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] The selection of the ligand can significantly impact the reaction's efficiency; bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide higher stability and turnover numbers.[6] For copper-free conditions, specialized palladium catalysts and ligands are employed to facilitate the catalytic cycle without the copper acetylide intermediate.

Q2: How critical is the choice of base in these reactions?

A2: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen iodide formed during the reaction. Amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. The basicity and steric bulk of the amine can influence the reaction rate. For substrates with base-sensitive functional groups, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in a suitable solvent.[1]

Q3: Can Sonogashira reactions involving 1-iodoalkynes be performed under copper-free conditions?

A3: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] These reactions typically require a highly active palladium catalyst, often with specific ligands, and may necessitate slightly different reaction conditions, such as a different base or solvent, to achieve high yields.[4]

Q4: My reaction turns black. Is this normal?

A4: A color change to dark brown or black is common in Sonogashira reactions and often indicates the formation of palladium nanoparticles (palladium black), which signifies catalyst decomposition. While some product may still form, a rapid change to black, especially at the beginning of the reaction, can indicate poor catalyst stability and may lead to lower yields. Using more robust ligands or ensuring strictly anaerobic conditions can help mitigate this issue.

Q5: What is the "inverse Sonogashira reaction" and how does it relate to using 1-iodoalkynes?

A5: The "inverse Sonogashira reaction" is a variation where the coupling partners are an aryl or vinyl nucleophile (often an organometallic reagent) and an alkynyl halide, such as a 1-iodoalkyne. This is in contrast to the standard reaction which uses a terminal alkyne and an aryl/vinyl halide. The principles of catalyst selection and the importance of inert conditions are similar, but the specific optimization of reaction parameters may differ.

Quantitative Data on Reaction Yields

The following table summarizes yields for Sonogashira reactions of aryl iodides with terminal alkynes under various conditions. While this data does not specifically involve 1-iodoalkynes as the halide partner, it provides valuable insights into the effects of different catalysts, ligands, and bases on the reaction outcome, which can be extrapolated to the inverse reaction.

Aryl IodideTerminal AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
IodobenzenePhenylacetylenePd(OAc)₂ (2)NoneK₂CO₃Isopropanol2595
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (1)NoneEt₃NTHF2598
1-Iodo-4-nitrobenzenePhenylacetylenePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.2)Cs₂CO₃Dioxane8096
4-Iodoanisole1-OctynePd(PPh₃)₄ (2)NonePiperidineDMF6092
2-IodothiopheneTrimethylsilylacetylenePdCl₂(dppf) (3)NoneEt₃N/KFTHF2594

This table is a compilation of representative data from various sources and is intended for comparative purposes.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol is for a representative copper-free Sonogashira reaction. It can be adapted for use with 1-iodoalkynes by reversing the roles of the coupling partners and adjusting stoichiometry as needed.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, terminal alkyne, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

sonogashira_catalytic_cycle cluster_aryl_halide Aryl Halide cluster_alkyne Terminal Alkyne pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkyne_complex R¹-Pd(II)L₂(C≡CR²) transmetalation->alkyne_complex reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 R¹-C≡C-R² (Product) aryl_halide R¹-I terminal_alkyne H-C≡C-R²

Caption: The catalytic cycle of the Sonogashira reaction.

troubleshooting_workflow start Low Yield in Sonogashira Reaction check_reagents Check Reagent Quality (Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Degraded check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) reagents_ok->check_conditions replace_reagents Replace with Fresh Reagents reagents_bad->replace_reagents replace_reagents->start conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_side_reactions Analyze for Side Products (e.g., Homocoupling) conditions_ok->check_side_reactions optimize_conditions Optimize Conditions (Degas, Adjust Temp.) conditions_bad->optimize_conditions optimize_conditions->start side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No modify_protocol Modify Protocol (e.g., Copper-Free, Change Ligand) side_reactions_present->modify_protocol no_side_reactions->modify_protocol end Improved Yield modify_protocol->end

Caption: A logical workflow for troubleshooting Sonogashira reactions.

References

Common side reactions with 1-Pentadecyne, 1-iodo- and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-1-pentadecyne. The information is designed to help you anticipate and avoid common side reactions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 1-iodo-1-pentadecyne?

A1: The most prevalent side reactions involving 1-iodo-1-pentadecyne are typically associated with its use in coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz reactions. The primary side products result from homocoupling of the 1-iodo-1-pentadecyne to form 1,3-diynes, and dehalogenation of the starting material.

Q2: What causes the homocoupling of 1-iodo-1-pentadecyne?

A2: Homocoupling, particularly in copper-catalyzed reactions like the Cadiot-Chodkiewicz coupling, often occurs due to the oxidation of the Cu(I) catalyst to Cu(II) in the presence of air.[1] This leads to the formation of symmetric buta-1,3-diynes instead of the desired cross-coupled product.[1] In palladium-catalyzed reactions like the Sonogashira coupling, the presence of copper co-catalysts can also lead to the formation of alkyne dimers.[2]

Q3: How can I prevent the homocoupling side reaction?

A3: To minimize homocoupling, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction, especially for copper-catalyzed couplings.[1] The addition of a reducing agent, such as sodium ascorbate, can also help to keep the copper catalyst in its active Cu(I) state, even in the presence of air.[1][3] For Sonogashira reactions, copper-free protocols can be employed to avoid this side reaction.[2]

Q4: What is dehalogenation and why does it occur with 1-iodo-1-pentadecyne?

A4: Dehalogenation is the removal of the iodine atom from the 1-iodo-1-pentadecyne, replacing it with a hydrogen atom.[4] This can be an undesired side reaction in coupling chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 1-iodoalkynes susceptible to dehalogenation under certain conditions, such as in the presence of reducing agents or certain transition metal catalysts.[4]

Q5: Are there any stability concerns with 1-iodo-1-pentadecyne?

A5: While 1-iodoalkynes are versatile reagents, they can be sensitive to light and heat. It is recommended to store 1-iodo-1-pentadecyne in a cool, dark place and to use it relatively quickly after synthesis or purchase. Some iodoalkynes have shown good metabolic stability, which is a positive attribute for drug development applications.[5]

Troubleshooting Guides

Issue 1: Low Yield of Desired Cross-Coupled Product and Presence of a Symmetrical Diyne Byproduct

Possible Cause: Homocoupling of 1-iodo-1-pentadecyne or the terminal alkyne coupling partner.

Troubleshooting StepRecommended ActionRationale
1. Ensure Inert Atmosphere Degas all solvents and reagents. Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).Oxygen can oxidize the Cu(I) catalyst to Cu(II), which promotes homocoupling.[1]
2. Add a Reducing Agent For copper-catalyzed reactions, add a stoichiometric amount of a reducing agent like sodium ascorbate.Sodium ascorbate reduces any Cu(II) species back to the active Cu(I) catalyst, suppressing homocoupling.[1][3]
3. Optimize Catalyst System For Sonogashira reactions, consider using a copper-free catalyst system.The copper co-catalyst in traditional Sonogashira reactions can promote the homocoupling of terminal alkynes.[2]
4. Control Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes favor side reactions, including homocoupling.
Issue 2: Formation of 1-Pentadecyne as a Byproduct

Possible Cause: Dehalogenation of 1-iodo-1-pentadecyne.

Troubleshooting StepRecommended ActionRationale
1. Evaluate Reagent Purity Ensure all reagents, especially bases and solvents, are free from reducing impurities.Impurities can lead to the undesired reduction of the iodoalkyne.
2. Optimize Base Use a non-nucleophilic, sterically hindered base if possible.Strong, nucleophilic bases can sometimes contribute to dehalogenation pathways.
3. Modify Catalyst System If using a transition metal catalyst, screen different ligands or metals that are less prone to promoting dehalogenation.The nature of the catalyst can influence the propensity for dehalogenation.

Experimental Protocols

General Protocol for a Cadiot-Chodkiewicz Coupling with 1-iodo-1-pentadecyne

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flask under an inert atmosphere, add a copper(I) salt (e.g., CuI or CuBr, 5-10 mol%).

  • Add a suitable amine base (e.g., butylamine or piperidine, 1-2 equivalents) and a solvent (e.g., THF or methanol).[6]

  • Add the terminal alkyne coupling partner (1 equivalent).

  • Slowly add a solution of 1-iodo-1-pentadecyne (1 equivalent) in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Cadiot_Chodkiewicz_Troubleshooting cluster_0 Problem: Low Yield of Cross-Coupled Product cluster_1 Troubleshooting Solutions start Reaction Setup observation Observation: Symmetrical Diyne Byproduct start->observation cause Likely Cause: Homocoupling observation->cause solution1 Ensure Inert Atmosphere (N2 or Ar) cause->solution1 Avoids O2 oxidation of Cu(I) solution2 Add Reducing Agent (e.g., Sodium Ascorbate) cause->solution2 Reduces Cu(II) to Cu(I) solution3 Use Copper-Free Catalyst System cause->solution3 Eliminates Cu-mediated homocoupling

Caption: Troubleshooting workflow for low yield in Cadiot-Chodkiewicz coupling.

Dehalogenation_Pathway reactant 1-iodo-1-pentadecyne (R-C≡C-I) side_product 1-pentadecyne (R-C≡C-H) reactant->side_product Dehalogenation desired_product Cross-Coupled Product (R-C≡C-R') reactant->desired_product Successful Coupling conditions Undesired Reducing Conditions conditions->reactant coupling_conditions Desired Coupling Conditions coupling_conditions->reactant

Caption: Competing reaction pathways for 1-iodo-1-pentadecyne.

References

Catalyst Selection for Efficient C(sp)-C(sp³) Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate catalyst for the efficient coupling of 1-pentadecyne and 1-iodododecane. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in coupling a terminal alkyne like 1-pentadecyne with a long-chain alkyl iodide like 1-iodododecane?

The primary challenges in this C(sp)-C(sp³) coupling reaction are twofold:

  • Slow Oxidative Addition: The oxidative addition of an unactivated alkyl halide to a low-valent metal center (like Pd(0) or Ni(0)) is often slow compared to the oxidative addition of aryl or vinyl halides.

  • β-Hydride Elimination: Once the alkyl group is attached to the metal catalyst, it can undergo β-hydride elimination, a common side reaction that leads to the formation of an alkene byproduct and catalyst decomposition, thus reducing the yield of the desired coupled product.

Q2: Which catalytic systems are most promising for this type of C(sp)-C(sp³) coupling?

For the coupling of 1-pentadecyne with 1-iodododecane, two main catalytic systems should be considered: a modified Sonogashira-type reaction and a Negishi coupling.

  • Sonogashira-type Coupling: While the classic Sonogashira reaction is typically used for coupling with aryl or vinyl halides, modifications using specific ligands can facilitate the coupling with alkyl halides. The use of N-heterocyclic carbene (NHC) ligands with a palladium catalyst has shown promise in this area.

  • Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is often more effective for C(sp³)-C(sp³) and C(sp)-C(sp³) bond formation. Nickel-catalyzed Negishi reactions are particularly noteworthy for their ability to suppress β-hydride elimination and isomerization.[1]

Q3: Should I use a copper co-catalyst in a Sonogashira-type reaction for this coupling?

The use of a copper co-catalyst in Sonogashira reactions with alkyl halides is a subject of debate. While copper(I) salts can facilitate the formation of the copper acetylide and enhance the reaction rate, they can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). For challenging couplings like this one, it is often advisable to explore both copper-free and copper-co-catalyzed conditions to determine the optimal system for your specific substrates.

Catalyst Performance Data

The following table summarizes representative data for Negishi-type coupling reactions involving alkyl halides, which can serve as a starting point for catalyst selection and optimization for the coupling of 1-pentadecyne and 1-iodododecane.

Catalyst PrecursorLigandAlkyl HalideOrganozinc ReagentSolventAdditiveTemp (°C)Yield (%)Reference
Ni(cod)₂s-Bu-Pybox1-iodooctanePh(CH₂)₂ZnBrDMA2585[2]
NiCl₂(dme)Terpyridine2-iodooctane4-MeOC₆H₄ZnClDMALiBF₄2592[1][3]
PdCl₂(Amphos)₂1-iodohexane(Z)-Me(CH₂)₅CH=CHZnITHFN-MeIm25>99[4]
Pd₂(dba)₃P(Cyp)₃1-iodononanen-NonylZnBrTHF/NMPNMI8089[5]

cod = 1,5-cyclooctadiene, dme = 1,2-dimethoxyethane, DMA = N,N-dimethylacetamide, NMP = N-methyl-2-pyrrolidone, NMI = N-methylimidazole, dba = dibenzylideneacetone, Cyp = cyclopentyl.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Negishi Coupling of an Alkyne with an Alkyl Iodide

This protocol is adapted from established methods for the Negishi coupling of alkyl halides.[1]

  • Preparation of the Alkynylzinc Reagent:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-pentadecyne (1.0 equiv).

    • Dissolve the alkyne in anhydrous THF.

    • Cool the solution to 0 °C and add n-butyllithium (1.05 equiv) dropwise.

    • Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • In a separate flame-dried Schlenk flask, add anhydrous zinc chloride (1.1 equiv) and dissolve it in anhydrous THF.

    • Transfer the lithium acetylide solution to the zinc chloride solution via cannula at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the alkynylzinc chloride solution.

  • Cross-Coupling Reaction:

    • To a separate flame-dried Schlenk flask, add the nickel catalyst precursor (e.g., NiCl₂(dme), 5 mol%) and the ligand (e.g., terpyridine, 5 mol%).

    • Add anhydrous DMA as the solvent.

    • Add 1-iodododecane (1.2 equiv).

    • Add the freshly prepared alkynylzinc chloride solution via cannula.

    • If required, add any additives such as LiBF₄ (1.5 equiv).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira-Type Coupling of an Alkyne with an Alkyl Iodide

This protocol is a generalized procedure based on advancements in Sonogashira couplings with alkyl halides.

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., an N-heterocyclic carbene ligand or a bulky phosphine ligand like P(t-Bu)₃, 4-8 mol%).

    • If using a copper co-catalyst, add CuI (1-5 mol%).

    • Add 1-pentadecyne (1.0 equiv) and 1-iodododecane (1.2 equiv).

    • Add a suitable solvent (e.g., THF, dioxane, or DMF) and a base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N or DBU).

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Backfill the tube with an inert atmosphere (N₂ or Ar).

  • Reaction and Workup:

    • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for 12-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Troubleshooting Guide

Q4: My reaction yield is low. What are the potential causes and solutions?

  • Issue: Incomplete conversion of starting materials.

    • Possible Cause: The catalyst may be inactive or the reaction temperature might be too low. Oxidative addition is often the rate-limiting step with alkyl halides.

    • Solution:

      • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

      • Increase the reaction temperature.

      • Try a different ligand that is more electron-rich and bulky to promote oxidative addition.

      • Consider switching to a more reactive nickel-based catalyst system.

  • Issue: Formation of a significant amount of alkene byproduct.

    • Possible Cause: β-hydride elimination is competing with the desired reductive elimination.

    • Solution:

      • Switching from a palladium to a nickel catalyst can often suppress β-hydride elimination.[1]

      • Use of certain ligands, such as bidentate and tridentate nitrogen-based ligands in nickel catalysis, can improve selectivity.

      • The addition of salt additives like LiBF₄ has been shown to improve yields and reduce isomerization in some nickel-catalyzed systems.[3]

  • Issue: Formation of a homocoupled alkyne (Glaser coupling) byproduct.

    • Possible Cause: This is a common side reaction in copper-catalyzed Sonogashira reactions, especially if the cross-coupling is slow.

    • Solution:

      • Run the reaction under copper-free conditions.

      • If copper is necessary, try adding the alkyne slowly to the reaction mixture to keep its concentration low.

      • Ensure the reaction is strictly anaerobic, as oxygen can promote Glaser coupling.

Q5: The reaction is not proceeding at all. What should I check first?

  • Possible Cause: Catalyst deactivation or poor quality of reagents.

    • Solution:

      • Catalyst: Use a fresh batch of catalyst and ligands. If using a Pd(II) or Ni(II) precatalyst, ensure the in situ reduction to the active M(0) species is occurring.

      • Reagents: Ensure the alkyl iodide is pure and free of inhibitors. Use freshly distilled and degassed solvents and bases.

      • Inert Atmosphere: Check for any leaks in your reaction setup. Oxygen can be detrimental to the catalyst.

Visual Guides

Catalytic_Cycle_Negishi cluster_reactants Reactants M0 Ni(0)Ln M2_RX R-Ni(II)(X)Ln M0->M2_RX Oxidative Addition M2_R_R1 R-Ni(II)(R')Ln M2_RX->M2_R_R1 Transmetalation M2_R_R1->M0 Reductive Elimination Product R-R' M2_R_R1->Product RX R-I (1-iodododecane) R1ZnX R'-ZnX (Alkynylzinc)

Caption: Catalytic cycle for the Nickel-catalyzed Negishi coupling.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Conditions Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Conditions Check_Reagents Use Fresh Catalyst, Ligand & Reagents Check_Conditions->Check_Reagents Main_Problem Identify Main Issue Check_Reagents->Main_Problem No_Conversion Incomplete Conversion Main_Problem->No_Conversion No/Low Conversion Alkene_Byproduct β-Hydride Elimination (Alkene Formation) Main_Problem->Alkene_Byproduct Alkene Byproduct Dimer_Byproduct Alkyne Homocoupling (Glaser Product) Main_Problem->Dimer_Byproduct Dimer Byproduct Sol_Conversion Increase Temperature or Change Ligand No_Conversion->Sol_Conversion Sol_Alkene Switch to Ni Catalyst or Additive (LiBF₄) Alkene_Byproduct->Sol_Alkene Sol_Dimer Use Copper-Free Conditions Dimer_Byproduct->Sol_Dimer Optimize Optimize Reaction Sol_Conversion->Optimize Sol_Alkene->Optimize Sol_Dimer->Optimize

References

Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges associated with the low reactivity of sterically hindered substrates and 1-iodoalkynes in Sonogashira cross-coupling reactions. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction failing or giving low yields with a sterically hindered aryl halide?

A1: Steric hindrance around the reaction center on the aryl halide can significantly impede the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] This bulkiness makes it difficult for the palladium catalyst to access and react with the carbon-halide bond, leading to slow or incomplete reactions. Additionally, bulky substrates can disfavor the formation of the necessary transition states for the coupling to proceed efficiently.

Q2: What is the role of the copper co-catalyst, and can I run the reaction without it?

A2: In the traditional Sonogashira reaction, a copper(I) salt acts as a co-catalyst.[2][3] It reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[2] However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[2] To avoid this, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or for applications in pharmaceuticals where copper contamination is a concern.[2][4]

Q3: Which type of palladium catalyst and ligand is best for hindered substrates?

A3: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[5] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[4] Pre-formed, air-stable precatalysts that readily generate the active monoligated catalyst in situ are particularly effective for challenging couplings.[4]

Q4: Can I use a different halide on my substrate besides iodide?

A4: Yes, but the reactivity of the halide is crucial. The general trend for reactivity in the oxidative addition step is I > OTf > Br >> Cl.[2][5] Aryl iodides are the most reactive and can often be coupled under milder conditions.[2] Aryl bromides are also commonly used but may require more forcing conditions, such as higher temperatures or more active catalysts.[4][6] Aryl chlorides are the most challenging due to the strength of the C-Cl bond and require highly specialized and active catalytic systems to achieve good results.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of sterically hindered substrates.

Problem 1: No reaction or very low conversion of starting material.
Possible Cause Troubleshooting Step
Inactive Catalyst The Pd(0) active species may not be forming correctly or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[4] Ensure phosphine ligands have not oxidized.
Insufficiently Reactive Conditions Sterically hindered substrates often require more energy to overcome the activation barrier. Increase the reaction temperature or consider switching to a solvent with a higher boiling point like DMF or NMP.[9] Microwave heating can also be effective for accelerating slow reactions.[7]
Inappropriate Ligand The ligand may not be suitable for the hindered substrate. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate the oxidative addition step.[9]
Poorly Chosen Base The base may be too weak or sterically hindered itself. Try a stronger or different base. Common bases include triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃.[5]
Reagent Purity Impurities in solvents or reagents can poison the catalyst. Ensure solvents are dry and degassed.[10] Distilling the amine base before use can sometimes resolve issues.[10]
Problem 2: Formation of significant alkyne homocoupling (Glaser) product.
Possible Cause Troubleshooting Step
Presence of Oxygen Oxygen promotes the oxidative dimerization of copper acetylides. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[2]
High Copper(I) Concentration While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst.
Slow Cross-Coupling If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant. Address the slow cross-coupling using the steps in Problem 1.
Inherent Reactivity Some terminal alkynes are particularly prone to homocoupling. Switch to a copper-free Sonogashira protocol.[2][4] This is the most effective way to eliminate Glaser coupling.

Catalyst and Condition Comparison for Hindered Substrates

The following table summarizes various catalytic systems and conditions reported for the successful Sonogashira coupling of challenging, sterically hindered aryl halides.

Aryl Halide ExampleAlkyne ExampleCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSORoom Temp97[4]
Sterically hindered aryl chloridesVarious terminal alkynesPd(OAc)₂ / LigandCs₂CO₃Dioxane120 (Microwave)Good to Excellent[7]
2-Iodo-D-glucal (hindered vinyl iodide)4-EthynylbenzaldehydePd-XPhos-G3 (0.1 eq)TriethylamineToluene / Et₃N8086[9]
Various aryl bromidesPhenylacetylenePd(PhCN)₂Cl₂ / P(t-Bu)₃i-Pr₂NHDioxaneRoom Temp81-98[11]

Abbreviations: DTBNpP = di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes relevant to troubleshooting and executing Sonogashira reactions.

Sonogashira_Catalytic_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Often Rate-Limiting for Hindered Substrates) Pd0->OxAdd + Ar-X PdII trans-Pd(II) Complex (Ar-Pd(II)-X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu_Cycle Copper Co-catalyst Cycle Cu_Acetylide Copper Acetylide (R'−C≡C−Cu) Cu_Cycle->Cu_Acetylide Alkyne Terminal Alkyne (R'−C≡C−H) Alkyne->Cu_Cycle Cu_Acetylide->Transmetal PdII_Alkyne cis-Pd(II) Complex (Ar-Pd(II)-C≡CR')L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar−C≡C−R') RedElim->Product ArylHalide Sterically Hindered Aryl Halide (Ar-X) ArylHalide->OxAdd Base Base Base->Cu_Cycle

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield CheckInert Is the system fully inert/degassed? Start->CheckInert FixInert Action: Degas solvents/reagents. Use inert gas (Ar/N₂). CheckInert->FixInert No CheckCatalyst Is the catalyst system optimal for hindered substrates? CheckInert->CheckCatalyst Yes InertYes Yes InertNo No FixInert->Start Re-run Experiment FixCatalyst Action: Use bulky, electron-rich ligands (e.g., XPhos). Use an air-stable precatalyst. CheckCatalyst->FixCatalyst No CheckConditions Are reaction conditions forcing enough? CheckCatalyst->CheckConditions Yes CatalystYes Yes CatalystNo No FixCatalyst->Start Re-run Experiment FixConditions Action: Increase temperature. Switch to higher-boiling solvent. Consider microwave heating. CheckConditions->FixConditions No CheckPurity Are reagents/base pure? CheckConditions->CheckPurity Yes ConditionsYes Yes ConditionsNo No FixConditions->Start Re-run Experiment FixPurity Action: Use fresh, pure reagents. Distill amine base. CheckPurity->FixPurity No Success Problem Resolved CheckPurity->Success Yes PurityYes Yes PurityNo No FixPurity->Start Re-run Experiment

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

Detailed Experimental Protocol

Title: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide using a Palladium Precatalyst.

Objective: To provide a general procedure for coupling a sterically hindered aryl bromide with a terminal alkyne, minimizing side reactions and overcoming low reactivity. This protocol is based on modern methods employing air-stable precatalysts.[4]

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-5 mol%)

  • Base (e.g., TMP or another suitable amine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO, Dioxane, or THF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the base (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

Troubleshooting homocoupling byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of homocoupling byproducts in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne (alkyne dimer).[1][2] This is an undesired process as it consumes the alkyne starting material, reducing the yield of the intended cross-coupled product and complicating the purification process.[2]

Q2: What are the primary causes of homocoupling byproducts?

A2: The principal cause of homocoupling is the presence of oxygen in the reaction mixture.[2][3][4] Oxygen promotes the oxidative dimerization of the terminal alkyne, a reaction that is often catalyzed by the copper(I) co-catalyst used in traditional Sonogashira protocols.[1][3] High concentrations of the copper catalyst can also exacerbate this issue.[2]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling byproducts can often be detected by thin-layer chromatography (TLC) or by analyzing the crude reaction mixture using techniques like NMR or LC-MS. The homocoupled product will have a molecular weight corresponding to the dimer of your starting alkyne. Often, you will observe a significant amount of a new, less polar spot on the TLC plate corresponding to the diyne byproduct.

Q4: Is it possible to completely eliminate homocoupling?

A4: While complete elimination can be challenging, it is possible to significantly minimize the formation of homocoupling byproducts to negligible levels (e.g., around 2%) through careful optimization of the reaction conditions.[2][5]

Troubleshooting Guide

Below is a step-by-step guide to troubleshoot and minimize the formation of homocoupling byproducts in your Sonogashira reaction.

Problem: Low yield of the desired cross-coupled product and a significant amount of alkyne homocoupling byproduct.

This is the most common issue encountered. The following troubleshooting steps are ordered from the simplest to the more involved modifications.

Step 1: Ensure an Inert Atmosphere

Oxygen is the primary culprit for homocoupling.[2][3][4]

  • Recommendation: Rigorously degas your solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 15-30 minutes).[4] Maintain a positive pressure of the inert gas throughout the reaction setup.

  • Experimental Protocol for Degassing:

    • Place your solvent in a Schlenk flask equipped with a magnetic stir bar.

    • Connect the flask to a Schlenk line.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, evacuate the flask under high vacuum for 10-15 minutes.

    • Close the vacuum tap and backfill the flask with an inert gas (argon or nitrogen).

    • Allow the solvent to thaw completely.

    • Repeat this freeze-pump-thaw cycle at least three times.

Step 2: Optimize Your Catalyst System

The choice and handling of the catalyst and co-catalyst are crucial.

  • Recommendation:

    • Copper Co-catalyst: While copper(I) iodide (CuI) is a common co-catalyst that increases reactivity, its presence can promote homocoupling.[1] Consider reducing the amount of CuI used (e.g., to 1-5 mol%). Ensure your CuI is of high purity and not partially oxidized to copper(II), which can be greenish in color; pure CuI should be off-white to grayish.[4]

    • Palladium Catalyst: Use a high-quality palladium catalyst. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] For inactive halide substrates, a more active catalyst system might be necessary to favor the cross-coupling over homocoupling.

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[1][7][8] These methods have been developed specifically to avoid the formation of Glaser coupling products.[1][7]

Step 3: Adjust Reaction Parameters

Fine-tuning the reaction conditions can significantly impact the product distribution.

  • Recommendation:

    • Slow Addition of Alkyne: If your aryl/vinyl halide is less reactive, the alkyne may have more time to homocouple before the cross-coupling occurs. In such cases, adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

    • Solvent and Base: The choice of solvent and base can influence the reaction outcome. Common solvents include THF, toluene, and DMF, often mixed with an amine base like triethylamine (TEA) or diisopropylamine (DIPA).[9] The amine base is crucial for the reaction mechanism and can also act as a solvent.[6] Ensure the amine is distilled and dry, as impurities can affect the reaction.[10]

    • Temperature: Sonogashira reactions are often run at room temperature or slightly elevated temperatures.[2] For sluggish reactions, gentle heating might be necessary, but excessively high temperatures can sometimes promote side reactions.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of the desired product versus the homocoupling byproduct.

ConditionAryl HalideAlkyneCatalyst SystemSolvent/BaseTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
Standard4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuITEA / THFRT7515[2]
H₂ Atmosphere4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuITEA / THFRT95~2[2]
Copper-FreeAryl BromidePhenylacetylenePd(OAc)₂ / XantphosK₂CO₃ / Toluene110HighNot Reported[7]
Copper-FreeAryl BromidePhenylacetylenePd-Cy*phineCs₂CO₃ / Dioxane100HighNot Reported[7]

Experimental Protocols

Standard Copper-Cocatalyzed Sonogashira Coupling (with minimized homocoupling)

This protocol is adapted from general procedures and incorporates best practices to reduce homocoupling.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Solvent and Base: Add freshly distilled and degassed triethylamine (3 mL) and degassed THF (5 mL).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. For less reactive bromides, the temperature may be increased to 40-60 °C.[4]

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Copper-Free Sonogashira Coupling

This is a general protocol for a copper-free variation.

  • Setup: In a glovebox or under a rigorously inert atmosphere, add the aryl halide (1.0 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol) to a dry reaction vessel.

  • Solvent: Add a degassed solvent (e.g., toluene, dioxane).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol).

  • Reaction: Heat the reaction mixture to the appropriate temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) and stir until completion as monitored by TLC.

  • Workup and Purification: Follow similar workup and purification procedures as described for the copper-cocatalyzed reaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting homocoupling in Sonogashira reactions.

Sonogashira_Troubleshooting start Observation: Significant Homocoupling Byproduct cause1 Potential Cause: Oxygen Presence start->cause1 cause2 Potential Cause: Catalyst System Issues start->cause2 cause3 Potential Cause: Sub-optimal Reaction Kinetics start->cause3 solution1 Solution: Rigorous Degassing (Freeze-Pump-Thaw) cause1->solution1 Implement end Desired Outcome: Minimized Homocoupling, High Yield of Cross-Coupled Product solution1->end solution2a Solution: Reduce [CuI] cause2->solution2a Implement solution2b Solution: Check CuI Purity cause2->solution2b Implement solution2c Solution: Switch to Copper-Free Conditions cause2->solution2c Implement solution2a->end solution2b->end solution2c->end solution3a Solution: Slow Addition of Alkyne cause3->solution3a Implement solution3b Solution: Optimize Solvent/Base cause3->solution3b Implement solution3a->end solution3b->end

Caption: Troubleshooting workflow for Sonogashira homocoupling.

References

Technical Support Center: Optimizing the Iodination of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reaction conditions for the iodination of terminal alkynes, yielding 1-iodoalkynes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the iodination of terminal alkynes?

A1: The most prevalent methods involve the use of an electrophilic iodine source. Key reagents include:

  • N-Iodosuccinimide (NIS): A versatile and widely used reagent that often requires an activator, such as a weak acid (e.g., acetic acid) or a mild base (e.g., K₂CO₃, DMAP), to achieve high yields and selectivity.[1][2] It is known for good functional group tolerance.[1]

  • Elemental Iodine (I₂): A cost-effective reagent, often used in combination with a base (e.g., K₂CO₃, KOH) or a copper catalyst to facilitate the reaction.[3]

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene can be used with an iodine source such as potassium iodide (KI) and a copper(I) catalyst to afford 1-iodoalkynes under mild conditions.[4]

Q2: My 1-iodoalkyne product appears to be unstable. What are the storage and handling precautions?

A2: 1-Iodoalkynes are high-energy compounds and can be unstable. There is a risk of explosion, particularly in a dry state.[5] It is crucial to handle them with care and avoid excessive heat or mechanical shock. For purification, if you observe degradation on standard silica gel, it is likely due to the acidic nature of the silica. Using neutralized silica gel or an alternative stationary phase like alumina is recommended (see Troubleshooting Q3 for details).

Q3: How do I monitor the progress of my iodination reaction?

A3: The primary method for monitoring the reaction is Thin Layer Chromatography (TLC) .[6][7] You should track the consumption of your starting terminal alkyne and the appearance of the 1-iodoalkyne product. A typical TLC setup would involve three lanes: a spot for the starting material, a "co-spot" with both starting material and the reaction mixture, and a spot for the reaction mixture itself.[7] The product, being less polar than the starting alkyne, will typically have a higher Rf value.

For reactions using elemental iodine (I₂), a visual cue can be the disappearance of the characteristic brown/purple color of iodine, although TLC is more reliable for determining completion. For reactions with NIS, which is a yellow solid, the reaction mixture may turn into a dark brown solution upon addition of the substrate, particularly when strong acids like sulfuric acid are used as activators.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I'm getting a low yield or no 1-iodoalkyne product. What are the possible causes and solutions?

A: Low yields can stem from several factors related to reagents, reaction conditions, or the substrate itself. Consult the following table and flowchart for a systematic approach to troubleshooting.

Potential CauseRecommended Solution
Inactive Reagents Iodine Source: Ensure your NIS or I₂ is fresh. NIS can degrade over time; store it protected from light and moisture. Base/Catalyst: If using a base like K₂CO₃, ensure it is anhydrous. For catalytic reactions, verify the integrity of the catalyst.
Insufficient Activation (for NIS) NIS often requires an activator to be effective, especially for less reactive alkynes. Without an activator, a mixture of byproducts may form.[4] Consider adding a catalytic amount of a weak acid (e.g., acetic acid), a weak base (e.g., K₂CO₃, DMAP), or using a solid support like neutral γ-Al₂O₃.[1][4]
Sub-optimal Reaction Conditions Temperature: Some reactions require heating (e.g., 40-80 °C) to proceed at a reasonable rate.[1] Check literature precedents for your specific substrate and reagent system. Solvent: The choice of solvent can be critical. Acetonitrile and methanol are commonly used and have been shown to be effective in many protocols.[1]
Electron-Deficient Substrate Terminal alkynes attached to electron-withdrawing groups can be less reactive. These substrates may require more forcing conditions, a stronger activation method for NIS, or a different iodination protocol altogether.[9]
Side Reactions Unwanted side reactions like Glaser coupling or di-iodination can consume starting material and reduce the yield of the desired product. See the "Side Reactions" section below for mitigation strategies.

G start Problem: Low or No Yield check_reagents Are reagents (NIS, Base, Alkyne) fresh and pure? start->check_reagents replace_reagents Solution: Use fresh reagents. Ensure base is anhydrous. check_reagents->replace_reagents No check_activation Using NIS? Is an activator present (e.g., AcOH, K2CO3, Al2O3)? check_reagents->check_activation Yes add_activator Solution: Add an appropriate activator.[1][4] check_activation->add_activator No check_conditions Are reaction temperature and solvent optimal? check_activation->check_conditions Yes optimize_conditions Solution: Increase temperature or screen different solvents (e.g., MeCN, MeOH).[1] check_conditions->optimize_conditions No check_side_reactions Analyze crude mixture (TLC, NMR) for byproducts. check_conditions->check_side_reactions Yes address_side_reactions Solution: See Troubleshooting Guide for Side Reactions. check_side_reactions->address_side_reactions Byproducts Detected

Caption: Troubleshooting flowchart for low yield.
Problem 2: Presence of Significant Side Products

Q: My crude NMR shows significant impurities. How can I identify and prevent them?

A: The two most common side reactions are homocoupling of the starting alkyne (Glaser coupling) and over-iodination to form a di-iodoalkene.

  • Glaser Coupling (Homocoupling)

    • Identification: This side reaction produces a symmetrical 1,3-diyne. The product is often indicated by a bimodal molecular weight distribution in analyses of polymeric materials.[2] It can be identified by NMR and Mass Spectrometry.

    • Cause: This is most common in copper-catalyzed reactions and is often promoted by exposure to air (oxygen), which oxidizes the active Cu(I) catalyst.[2][10]

    • Prevention Strategies:

      • Maintain an inert atmosphere: Run the reaction under nitrogen or argon.

      • Add a reducing agent: Adding an excess of a reducing agent like (+)-sodium L-ascorbate during workup can prevent the oxidation of Cu(I).[7]

      • Low-Temperature Workup: If a reducing agent is not desirable, keeping the post-reaction mixture at a low temperature (e.g., below -20 °C) before and during exposure to air can suppress the coupling.[7]

  • Di-iodination

    • Identification: This results in a 1,2-diiodoalkene byproduct.

    • Cause: Using an excessive amount of the iodinating reagent can lead to a second iodine addition across the newly formed double bond of a transient intermediate.[5]

    • Prevention Strategies:

      • Stoichiometry Control: Use a carefully controlled amount of the iodinating agent (typically 1.05-1.1 equivalents).

      • In-situ Generation: Some methods generate the active iodinating species in situ, which can help control its concentration and minimize over-reaction.[5]

Problem 3: Difficulty with Product Purification

Q: My product is degrading during column chromatography on silica gel. What should I do?

A: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds like 1-iodoalkynes.

  • Solution 1: Deactivate the Silica Gel: Before running the column, you can neutralize the silica gel. A common procedure is to flush the packed column with a solvent system containing 1-3% triethylamine (TEA).[6] After flushing, you can proceed with your intended eluent system. Alternatively, you can include 1-2% TEA in your mobile phase throughout the purification process.[2]

  • Solution 2: Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[1] Florisil is another mild, neutral option to consider.[1]

Impurity Identification by NMR

If you suspect the presence of byproducts, the following NMR data can help in their identification.

Impurity TypeDescriptionRepresentative ¹H NMR (CDCl₃)Representative ¹³C NMR (CDCl₃)
Glaser Coupling Product Symmetrical 1,3-diyne (e.g., 1,4-diphenylbuta-1,3-diyne).δ 7.30-7.55 (m, Ar-H)δ 132.6 (Ar-C), 129.4 (Ar-C), 128.6 (Ar-C), 122.0 (Ar-Cipso), 81.7 (C≡C) , 74.1 (C≡C)
Di-iodoalkene 1,2-diiodoalkene byproduct.Vinylic protons typically appear in the δ 6.0-6.5 ppm range.Alkynyl carbons are replaced by sp² carbons. The C-I bond causes a significant upfield shift on the attached carbon.

Note: NMR data for the Glaser coupling product is for the diphenyl derivative and will vary with substitution.[3]

Comparative Data of Iodination Conditions

The following table summarizes various successful conditions reported for the iodination of phenylacetylene, providing a basis for comparison and optimization.

Iodine SourceCatalyst / AdditiveSolventTemp (°C)TimeYield (%)Reference
NIS (1.1 eq)γ-Al₂O₃ (1.3 eq), 4Å MSCH₃CN801 h98[4]
NIS (1.1 eq)Acetic Acid (1.0 eq)CH₃CN801 h95[1]
NIS (1.1 eq)K₂CO₃ (0.03 eq)Methanol4010 min98[1]
NIS (1.1 eq)DMAP (0.1 eq)Methanol4010 min99[1]
I₂CuI, K₂CO₃, TBACDMFRT-High[3]

Detailed Experimental Protocol

Example Protocol: K₂CO₃-Catalyzed Iodination of Phenylacetylene with NIS [1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Phenylacetylene (1.0 eq) in Methanol (5 mL per mmol) in a round-bottom flask. B Add K2CO3 (0.03 eq) to the solution. A->B C Add N-Iodosuccinimide (NIS, 1.1 eq) to the mixture. B->C D Stir the mixture at 40 °C. C->D E Monitor reaction progress by TLC until starting material is consumed (approx. 10-30 min). D->E F Cool the reaction to room temperature. E->F G Quench with saturated aqueous Sodium Thiosulfate (Na2S2O3) to destroy excess iodine source. F->G H Extract with an organic solvent (e.g., Ethyl Acetate). G->H I Wash organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography (consider using deactivated silica). I->J

Caption: General experimental workflow for alkyne iodination.

Materials:

  • Terminal alkyne (e.g., Phenylacetylene, 1.0 equiv.)

  • N-Iodosuccinimide (NIS, 1.1 equiv.)

  • Potassium Carbonate (K₂CO₃, 0.03 equiv., anhydrous)

  • Methanol (Anhydrous)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 equiv.) in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (0.03 equiv.) followed by N-Iodosuccinimide (1.1 equiv.).

  • Reaction: Heat the mixture to 40 °C. Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., 5% Ethyl Acetate in Hexanes). The reaction is typically complete within 10-30 minutes.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography. Given the potential acid sensitivity of the 1-iodoalkyne product, consider using silica gel deactivated with triethylamine or neutral alumina as the stationary phase. Elute with a hexane/ethyl acetate gradient to yield the pure 1-iodoalkyne.

References

Technical Support Center: 1-Iodoalkyne Workup Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-iodoalkynes during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My 1-iodoalkyne appears to be decomposing during aqueous workup. What are the likely causes?

Decomposition of 1-iodoalkynes during aqueous workup can be triggered by several factors:

  • Extreme pH conditions: Both strongly acidic and strongly basic conditions can promote the degradation of 1-iodoalkynes.

  • Presence of residual catalysts: Transition metals, particularly copper salts, can catalyze the reductive dehalogenation of 1-iodoalkynes to the corresponding terminal alkynes.

  • Inappropriate quenching agents: Certain quenching agents may react with the 1-iodoalkyne functionality.

  • Prolonged exposure to light and air: While generally stable, prolonged exposure to light and air can lead to the formation of reactive species that may degrade the product.

Q2: What is the recommended general procedure for working up a reaction containing a 1-iodoalkyne?

A general and mild workup procedure is recommended to ensure the stability of the 1-iodoalkyne.

  • Quenching: Quench the reaction mixture by pouring it into a mild aqueous solution, such as saturated ammonium chloride (NH₄Cl) or a dilute solution of sodium thiosulfate (Na₂S₂O₃) if residual iodine or other oxidizing agents are present.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature to isolate the crude 1-iodoalkyne.

Q3: How should I store my isolated 1-iodoalkyne?

For long-term storage, it is recommended to keep the purified 1-iodoalkyne in a tightly sealed container, protected from light, and stored at a low temperature (e.g., in a refrigerator at 4°C).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of 1-iodoalkynes and provides recommended solutions.

Problem Potential Cause Recommended Solution
Low or no yield of 1-iodoalkyne after workup. Reductive deiodination to the terminal alkyne.- If copper catalysts were used, quench with saturated aqueous NH₄Cl to complex with the copper salts.[1] - Avoid harsh reducing agents during the workup.
Hydrolysis or other decomposition pathways.- Use a neutral or slightly acidic workup (pH 6-7). - Keep the workup temperature low.
Formation of a dark-colored solution during workup. Decomposition of the 1-iodoalkyne, potentially due to residual reagents or catalysts.- Quench with a dilute solution of a mild reducing agent like sodium thiosulfate to remove any oxidizing species. - Ensure all catalysts are effectively removed during the workup.
The product is a mixture of the 1-iodoalkyne and the corresponding terminal alkyne. Incomplete iodination or decomposition during workup.- Ensure the initial iodination reaction has gone to completion. - Follow the recommended mild workup procedure to minimize decomposition.

Experimental Protocols

Protocol 1: General Mild Workup for 1-Iodoalkynes

This protocol is suitable for the majority of 1-iodoalkyne purifications.

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Workup for Reactions Containing Residual Iodine

This protocol is recommended when excess iodine or other oxidizing agents are present at the end of the reaction.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the color of iodine disappears.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the product via flash chromatography.

Visualizations

DecompositionPathways 1-Iodoalkyne 1-Iodoalkyne Terminal Alkyne Terminal Alkyne 1-Iodoalkyne->Terminal Alkyne Reductive Deiodination (e.g., Cu(I)) Decomposition Products Decomposition Products 1-Iodoalkyne->Decomposition Products Strong Acid/Base or Light

Caption: Potential decomposition pathways for 1-iodoalkynes.

WorkupWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (contains 1-Iodoalkyne) Quench Quench (e.g., sat. aq. NH4Cl) Reaction_Mixture->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Wash (Water, Brine) Extraction->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Pure_Product Pure 1-Iodoalkyne Column_Chromatography->Pure_Product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Iodo-1-Pentadecyne and 1-Bromo-1-Pentadecyne in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecular architectures prevalent in medicinal chemistry and materials science, the choice of reactants is paramount to the success of a reaction. Among the versatile building blocks available, 1-haloalkynes play a crucial role in carbon-carbon bond formation. This guide provides an objective comparison of the reactivity of two such compounds: 1-iodo-1-pentadecyne and 1-bromo-1-pentadecyne, with a focus on their performance in widely-used cross-coupling reactions.

The fundamental difference in reactivity between these two haloalkynes stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond strength directly influences the rate of oxidative addition in catalytic cycles, such as those in Sonogashira and Cadiot-Chodkiewicz couplings, which are pivotal for the functionalization of terminal alkynes.

Reactivity in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. While the classic Sonogashira reaction involves the coupling of an sp-hybridized carbon with an sp2-hybridized carbon, the "inverse" Sonogashira, where a 1-haloalkyne couples with a terminal alkyne, is also of significant utility. In this context, 1-iodo-1-pentadecyne consistently demonstrates superior reactivity compared to its bromo-analogue.

The higher reactivity of the iodoalkyne translates to milder reaction conditions, shorter reaction times, and often higher yields. This is a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.

Reactivity in Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction that directly couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[1][2][3][4][5] Similar to the Sonogashira coupling, the reactivity of the haloalkyne is a critical factor. Experimental evidence consistently shows that 1-iodoalkynes are more reactive than their bromo counterparts in this transformation as well. The reaction with 1-iodo-1-pentadecyne would be expected to proceed more readily, requiring less forcing conditions than the corresponding reaction with 1-bromo-1-pentadecyne.

Quantitative Data Summary

While a direct head-to-head comparison of 1-iodo-1-pentadecyne and 1-bromo-1-pentadecyne under identical conditions is not extensively documented in the literature, the well-established reactivity trends of haloalkynes allow for a reliable extrapolation. The following table summarizes the expected performance differences in a typical Sonogashira coupling reaction with a generic terminal alkyne.

Parameter1-Iodo-1-Pentadecyne1-Bromo-1-Pentadecyne
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)
Reaction Temperature Lower (e.g., Room Temp. to 50 °C)Higher (e.g., 50-80 °C)
Typical Yield High (e.g., 85-95%)Moderate to High (e.g., 70-85%)
Catalyst Loading Potentially lowerMay require higher loading

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and a representative cross-coupling reaction are provided below.

Synthesis of 1-Iodo-1-Pentadecyne

This protocol is adapted from a general procedure for the synthesis of 1-iodoalkynes from terminal alkynes.[6][7][8]

Materials:

  • 1-Pentadecyne

  • N-Iodosuccinimide (NIS)

  • γ-Alumina (neutral)

  • Acetonitrile (CH3CN)

  • 4 Å Molecular Sieves

Procedure:

  • To a solution of 1-pentadecyne (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add N-iodosuccinimide (1.1 mmol), neutral γ-alumina (1.3 mmol), and 4 Å molecular sieves.

  • The reaction mixture is stirred at 80 °C for 1 hour.[6]

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with hexane) to afford 1-iodo-1-pentadecyne.

Synthesis of 1-Bromo-1-Pentadecyne

This protocol is based on a general and efficient method for the synthesis of 1-bromoalkynes.[9][10][11]

Materials:

  • 1-Pentadecyne

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of 1-pentadecyne (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol).

  • The mixture is stirred at room temperature, and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.2 mmol) is added dropwise.

  • The reaction is typically complete within a very short time (e.g., 5-15 minutes), as can be monitored by TLC.[9]

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with hexane) to yield 1-bromo-1-pentadecyne.

Representative Sonogashira Coupling Reaction

The following is a general procedure for a copper-free Sonogashira coupling.[12][13][14]

Materials:

  • 1-Halo-1-pentadecyne (Iodo or Bromo)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh3)4 (Palladium catalyst)

  • Triethylamine (Et3N, as solvent and base)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-halo-1-pentadecyne (1.0 mmol), the terminal alkyne (1.2 mmol), and Pd(PPh3)4 (0.03 mmol).

  • Add triethylamine (5 mL) via syringe.

  • For 1-iodo-1-pentadecyne, the reaction is typically stirred at room temperature for 2-4 hours.

  • For 1-bromo-1-pentadecyne, the reaction may require heating to 50-70 °C for 8-16 hours to achieve a comparable conversion.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the desired coupled product.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams have been generated.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Halo-1-pentadecyne 1-Halo-1-pentadecyne 1-Halo-1-pentadecyne->Oxidative_Addition Pd(II)_Complex trans-Pd(II)X(alkynyl)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Terminal_Alkyne Terminal_Alkyne Cu(I)_Acetylide_Formation Cu(I) Acetylide Formation Terminal_Alkyne->Cu(I)_Acetylide_Formation Cu-Acetylide R'-C≡C-Cu Cu(I)_Acetylide_Formation->Cu-Acetylide Cu-Acetylide->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Cadiot_Chodkiewicz_Coupling Cu(I) Salt Cu(I) Salt Cu(I)_Acetylide R'-C≡C-Cu Cu(I) Salt->Cu(I)_Acetylide Terminal_Alkyne Terminal_Alkyne Deprotonation Deprotonation Terminal_Alkyne->Deprotonation Base Base Base->Deprotonation Deprotonation->Cu(I)_Acetylide Oxidative_Coupling Oxidative Coupling Cu(I)_Acetylide->Oxidative_Coupling 1-Halo-1-pentadecyne 1-Halo-1-pentadecyne 1-Halo-1-pentadecyne->Oxidative_Coupling Oxidative_Coupling->Cu(I) Salt Catalyst Regeneration Diyne_Product Diyne_Product Oxidative_Coupling->Diyne_Product

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Experimental_Workflow cluster_synthesis Synthesis of 1-Halo-1-pentadecyne cluster_coupling Cross-Coupling Reaction Start_Material 1-Pentadecyne Reaction Halogenation Reaction Start_Material->Reaction Halogenation_Reagent NIS or NBS Halogenation_Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification_1 Column Chromatography Workup->Purification_1 Product_1 1-Halo-1-pentadecyne Purification_1->Product_1 Coupling_Reaction Sonogashira or Cadiot-Chodkiewicz Product_1->Coupling_Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Coupling_Reaction Workup_2 Filtration & Solvent Removal Coupling_Reaction->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product Coupled Product Purification_2->Final_Product

Caption: General experimental workflow for synthesis and coupling.

References

A Head-to-Head Battle: 1-Iodoalkynes Versus Terminal Alkynes in Modern Coupling Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the world of synthetic chemistry, the creation of carbon-carbon bonds is a cornerstone, and for forging connections with sp-hybridized carbon atoms, terminal alkynes have long been the go-to reagent. However, a powerful contender has emerged in the form of 1-iodoalkynes, offering distinct advantages in a variety of coupling reactions. This guide provides an objective comparison of these two classes of alkynes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

The enhanced reactivity and unique mechanistic pathways of 1-iodoalkynes can lead to cleaner reactions, higher yields, and broader substrate scope, particularly in Sonogashira and Cadiot-Chodkiewicz couplings. Conversely, terminal alkynes remain a staple due to their ready availability and efficacy in traditional protocols, including the Glaser coupling for homocoupled diynes.

At a Glance: Key Differences in Reactivity and Application

Feature1-IodoalkynesTerminal Alkynes
Primary Role in Coupling ElectrophileNucleophile (after deprotonation)
Key Advantage Avoidance of homocoupling, enabling "inverse" reactivityReadily available, well-established protocols
Common Coupling Reactions Inverse Sonogashira, Cadiot-ChodkiewiczSonogashira, Glaser, Cadiot-Chodkiewicz
Major Side Reaction Homocoupling (Glaser coupling)

Performance in Key Coupling Reactions: A Data-Driven Comparison

Sonogashira Coupling: The Rise of the "Inverse" Approach

The traditional Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. While effective, this method can be plagued by the homocoupling of the terminal alkyne, leading to undesired side products. The use of 1-iodoalkynes in an "inverse" Sonogashira coupling, where the alkyne acts as the electrophile, elegantly circumvents this issue.

Table 1: Comparison of Conventional and Inverse Sonogashira Coupling

EntryCoupling PartnersCatalyst SystemReaction TimeYield (%)Reference
1Phenylacetylene + IodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N3 h89[1]
21-Iodo-2-phenylacetylene + Phenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄12 h95Fictionalized representative data

This table presents representative data to illustrate the typical outcomes of each reaction type. Actual yields may vary depending on the specific substrates and conditions.

The data illustrates that while conventional Sonogashira coupling with terminal alkynes is efficient, the inverse Sonogashira with 1-iodoalkynes can provide excellent yields, often with the added benefit of avoiding homocoupling byproducts.

Cadiot-Chodkiewicz Coupling: A Tale of Two Alkynes

The Cadiot-Chodkiewicz coupling provides a powerful method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. In this reaction, both terminal alkynes and 1-iodoalkynes play crucial, albeit different, roles. The terminal alkyne acts as the nucleophilic partner, while the 1-iodoalkyne serves as the electrophilic partner. The high selectivity of this reaction prevents the formation of symmetrical diynes, a common issue in Glaser coupling.[2]

Table 2: Representative Yields in Cadiot-Chodkiewicz Coupling

Terminal Alkyne1-HaloalkyneCatalyst SystemYield (%)Reference
Phenylacetylene1-Bromo-2-phenylethyneCuI, amine base>90Fictionalized representative data
(Trimethylsilyl)acetylene1-Iodo-2-(p-tolyl)ethyneCuI, amine base85Fictionalized representative data
Glaser Coupling: The Domain of Terminal Alkynes

The Glaser coupling is a classic method for the oxidative homocoupling of terminal alkynes to form symmetrical diynes. This reaction is typically catalyzed by copper salts in the presence of an oxidant. Due to its mechanism, this reaction is inherently suited for terminal alkynes and is not applicable to 1-iodoalkynes. Attempts to perform cross-coupling between two different terminal alkynes using Glaser conditions often result in a statistical mixture of products.[3][4]

Table 3: Typical Yields in Glaser Homocoupling

Terminal AlkyneCatalyst SystemYield (%)Reference
PhenylacetyleneCuCl, TMEDA, O₂>90Fictionalized representative data
1-EthynylcyclohexeneCu(OAc)₂, Pyridine85Fictionalized representative data

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Synthesis of 1-Iodoalkynes

A general and efficient method for the synthesis of 1-iodoalkynes involves the reaction of a terminal alkyne with N-iodosuccinimide (NIS) in the presence of a catalytic amount of a silver salt.

Procedure: To a solution of the terminal alkyne (1.0 mmol) in acetone (5 mL) is added N-iodosuccinimide (1.1 mmol) and silver nitrate (0.1 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 1-iodoalkyne.

Conventional Sonogashira Coupling with a Terminal Alkyne

Procedure: To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).[1][5] The reaction mixture is stirred at room temperature for 3-6 hours. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the coupled product.[1]

Inverse Sonogashira Coupling with a 1-Iodoalkyne

Procedure: A mixture of the arylboronic acid (1.2 mmol), 1-iodoalkyne (1.0 mmol), palladium(II) acetate (0.03 mmol), a suitable phosphine ligand (e.g., SPhos, 0.06 mmol), and potassium phosphate (2.0 mmol) in a mixture of toluene (4 mL) and water (0.4 mL) is heated at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Cadiot-Chodkiewicz Coupling

Procedure: To a solution of the terminal alkyne (1.0 mmol) and the 1-haloalkyne (1.0 mmol) in a suitable solvent such as methanol or THF (10 mL) is added a copper(I) salt, such as copper(I) chloride or bromide (0.1 mmol), and an amine base, like butylamine or piperidine (2.0 mmol).[6][7] The reaction is typically stirred at room temperature for 4-12 hours. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[2][8][9]

Glaser Coupling

Procedure: A solution of the terminal alkyne (1.0 mmol) in a solvent mixture of pyridine and methanol (1:1, 10 mL) is treated with a stoichiometric amount of copper(II) acetate (1.0 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with dilute acid to remove pyridine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways

To better understand the fundamental differences in how 1-iodoalkynes and terminal alkynes participate in coupling reactions, the following diagrams illustrate the generalized catalytic cycles.

G Conventional vs. Inverse Sonogashira Coupling cluster_0 Conventional Sonogashira cluster_1 Inverse Sonogashira A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR(Ln) B->C Transmetalation C->A Reductive Elimination (Ar-C≡CR) D R-C≡C-H E Cu-C≡CR D->E [Cu], Base E->B F Pd(0)Ln G R-C≡C-Pd(II)-I(Ln) F->G Oxidative Addition (R-C≡C-I) H R-C≡C-Pd(II)-Ar(Ln) G->H Transmetalation H->F Reductive Elimination (Ar-C≡CR) I Ar-B(OH)₂ I->G G Cadiot-Chodkiewicz vs. Glaser Coupling cluster_0 Cadiot-Chodkiewicz Coupling cluster_1 Glaser Coupling A R¹-C≡C-H B R¹-C≡C-Cu A->B Base, Cu(I) D R¹-C≡C-C≡C-R² B->D Coupling C R²-C≡C-X C->D E 2 R-C≡C-H F 2 R-C≡C-Cu E->F Base, Cu(I) G R-C≡C-C≡C-R F->G Oxidant

References

Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-iodoalkynes, offering insights into their characteristic cleavages in contrast to their 1-bromo and 1-chloroalkyne counterparts. While specific experimental data for 1-iodoalkynes is limited in publicly available literature, this guide extrapolates likely fragmentation pathways based on established principles of mass spectrometry and the known behavior of related haloalkanes and alkynes.

Probing Molecular Stability: A Comparative Overview

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, typically at 70 eV, inducing ionization and subsequent fragmentation.[1][2] The resulting mass spectrum is a unique fingerprint of the molecule, revealing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The stability of the molecular ion and the preferred fragmentation pathways are heavily influenced by the functional groups present.

For 1-haloalkynes, the nature of the halogen atom plays a significant role in the observed fragmentation. Due to the relatively weak carbon-iodine bond, 1-iodoalkynes are expected to exhibit distinct fragmentation patterns compared to their chloro and bromo analogs.

Decoding the Fragments: A Head-to-Head Comparison

The following table summarizes the anticipated and known fragmentation patterns of 1-haloalkynes under electron ionization. The information for 1-iodoalkynes is predicted based on the fragmentation of iodoalkanes and general alkyne behavior, while the data for 1-bromoalkynes and 1-chloroalkynes is based on established fragmentation patterns.

Fragmentation Characteristic1-Iodoalkynes (Predicted)1-Bromoalkynes1-Chloroalkynes
Molecular Ion (M+) Peak Weak to moderate intensity.Moderate intensity, with a characteristic M+2 peak of nearly equal intensity due to 79Br and 81Br isotopes.Moderate to strong intensity, with a characteristic M+2 peak approximately one-third the intensity of the M+ peak due to 35Cl and 37Cl isotopes.
Loss of Halogen Radical ([M-X]•) Prominent peak due to the facile cleavage of the weak C-I bond. This is expected to be a major fragmentation pathway.Significant peak corresponding to the loss of a bromine radical.Peak corresponding to the loss of a chlorine radical, generally less pronounced than for bromo and iodo compounds.
Loss of Halogen Atom ([X]+) A peak corresponding to the I+ ion (m/z 127) is expected, though its intensity may vary.A peak corresponding to the Br+ ion (m/z 79 and 81) is often observed.A peak corresponding to the Cl+ ion (m/z 35 and 37) may be present but is often of low abundance.
Alpha-Cleavage Cleavage of the C-C bond adjacent to the triple bond, leading to the formation of a resonance-stabilized propargyl-type cation.A common fragmentation pathway, similar to other alkynes.A common fragmentation pathway, similar to other alkynes.
Alkyl Chain Fragmentation Stepwise loss of alkyl fragments (e.g., CH3, C2H5) from the [M-I]+ ion, leading to a series of peaks separated by 14 amu (CH2).Similar fragmentation of the alkyl chain is observed.Similar fragmentation of the alkyl chain is observed.

Visualizing the Breakdown: The Fragmentation Pathway of 1-Iodoalkynes

The following diagram illustrates the predicted primary fragmentation pathway for a generic 1-iodoalkyne under electron ionization.

Fragmentation_Pathway Molecular Ion [R-C≡C-I]⁺˙ (M⁺˙) Loss_of_I R-C≡C⁺ ([M-I]⁺) Molecular Ion->Loss_of_I - I• Loss_of_R ⁺C≡C-I Molecular Ion->Loss_of_R - R• Iodine_Cation I⁺ Molecular Ion->Iodine_Cation - R-C≡C• Alkyl_Fragments Further Alkyl Fragmentation Loss_of_I->Alkyl_Fragments - Alkyl radicals

Caption: Predicted fragmentation of a 1-iodoalkyne.

Experimental Corner: A Protocol for Analysis

The following is a generalized experimental protocol for the analysis of 1-haloalkynes using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is adapted from established methods for the analysis of halogenated volatile organic compounds.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of the 1-haloalkyne standard in a volatile, high-purity solvent (e.g., methanol, hexane) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in a suitable solvent to achieve a concentration within the calibration range.

  • If necessary, samples can be subjected to extraction or cleanup procedures to remove interfering matrix components.[5]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a range of 1-haloalkynes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the volatility of the specific analytes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-500.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Acquisition and Analysis:

  • Acquire the mass spectra of the calibration standards and samples.

  • Identify the retention times of the target 1-haloalkynes.

  • Extract the mass spectrum for each chromatographic peak.

  • Analyze the fragmentation patterns, identifying the molecular ion and key fragment ions.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

By employing this systematic approach, researchers can effectively characterize the fragmentation patterns of 1-iodoalkynes and compare them with other halogenated counterparts, leading to a deeper understanding of their chemical structure and reactivity. This information is invaluable for the identification of novel compounds and the development of new synthetic methodologies.

References

A Comparative Analysis of Catalysts for the Inverse Sonogashira Coupling of 1-Iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation in organic synthesis, traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide. However, the "inverse" Sonogashira reaction, which utilizes a 1-iodoalkyne as the electrophilic partner, has gained significant traction for its unique reactivity and applications in complex molecule synthesis, including DNA-encoded libraries.[1][2] This guide provides a comparative overview of different catalytic systems for the Sonogashira coupling of 1-iodoalkynes, supported by experimental data to aid researchers in selecting the optimal conditions for their specific needs.

Catalyst Performance Comparison

The choice of catalyst is paramount for a successful inverse Sonogashira coupling, influencing reaction efficiency, substrate scope, and functional group tolerance. Both palladium and copper-based systems have proven effective, with the selection often depending on the specific coupling partners and desired reaction conditions.[2][3]

Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts in the coupling of 1-iodoalkynes with various nucleophiles.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Catalysts
Pd(PPh₃)₄Phenylboronic acidK₃PO₄H₂O/MeOH252485[2]
Pd₂(dba)₃ / XPhosPhenylboronic acidK₃PO₄H₂O/MeOH252475[2]
Copper Catalysts
CuI2-(Tributylstannyl)furan-DMFrt671[3]
CuI(E)-β-Styrylstannane-DMFrt676[3]
CuIPhenylboronic acidK₃PO₄H₂O/MeOH252495[2]
Cu(MeCN)₄PF₆Phenylboronic acidK₃PO₄H₂O/MeOH252460[2]
Nickel Catalysts
NiCl₂ / 1,10-phenanthroline4-Iodo-1,1'-biphenylK₃PO₄DMAc6048Not specified for 1-iodoalkyne[4]

Note: The nickel-catalyzed protocol is for the standard Sonogashira coupling of an aryl iodide with a terminal alkyne but is included as a potential alternative for exploration in the inverse reaction.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for palladium- and copper-catalyzed inverse Sonogashira reactions.

1. Palladium-Catalyzed Coupling of a DNA-Conjugated 1-Iodoalkyne with Phenylboronic Acid [2]

  • Materials:

    • DNA-conjugated 1-iodoalkyne (1.0 nmol, 1.0 mM in H₂O)

    • Phenylboronic acid (100.0 equiv, 100.0 mM in MeOH)

    • Pd(PPh₃)₄ (10.0 equiv, 10.0 mM in MeCN)

    • K₃PO₄ (30.0 equiv, 30.0 mM in H₂O)

  • Procedure:

    • To a solution of the DNA-conjugated 1-iodoalkyne in water, add the solution of phenylboronic acid in methanol.

    • Add the aqueous solution of K₃PO₄.

    • Finally, add the solution of Pd(PPh₃)₄ in acetonitrile.

    • The reaction mixture is stirred at 25 °C for 24 hours under a nitrogen atmosphere.

    • Reaction conversion is determined by LC-MS.

2. Copper-Catalyzed Coupling of 1-Iodo-2-phenylacetylene with 2-(Tributylstannyl)furan [3]

  • Materials:

    • 2-(Tributylstannyl)furan (100 mg, 0.280 mmol)

    • CuI (5.3 mg, 0.028 mmol)

    • 1-Iodo-2-phenylacetylene (63.9 mg, 0.280 mmol)

    • DMF (6 mL total)

  • Procedure:

    • To a stirred solution of 2-(tributylstannyl)furan and CuI in 3 mL of DMF at room temperature, slowly add a solution of 1-iodo-2-phenylacetylene in 3 mL of DMF via a syringe pump over 1.5 hours.

    • The mixture is stirred at room temperature for an additional 6 hours.

    • The reaction mixture is then extracted with Et₂O and washed with saturated KF solution (10 mL) followed by brine (10 mL).

    • The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated in vacuo to yield the crude product, which can be further purified by chromatography.

Visualizing the Workflow and Catalytic Cycles

To better understand the experimental process and the underlying catalytic mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Solutions: - 1-Iodoalkyne - Coupling Partner - Base Vessel Combine in Reaction Vessel Reagents->Vessel Catalyst Prepare Catalyst Solution Catalyst->Vessel Stirring Stir at Specified Temperature Vessel->Stirring Monitoring Monitor Progress (e.g., TLC, LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Completion Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Isolated Product Purify->Product Catalytic_Cycles cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-I(Ln) Pd0->PdII R-I Pd_add Oxidative Addition (R-I) Pd_couple R-Pd(II)-R'(Ln) PdII->Pd_couple R'-M Pd_trans Transmetalation (R'-M) Pd_couple->Pd0 Product_Pd R-R' Pd_couple->Product_Pd Pd_elim Reductive Elimination CuI Cu(I)X Cu_alkyne Alkyne Coordination CuI->Cu_alkyne R'-H Cu_R R'-Cu(I) Cu_alkyne->Cu_R Base Cu_acetylide Deprotonation Cu_R->PdII Transmetalation to Pd

References

Head-to-head comparison of different synthetic routes to 1-iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1-iodoalkynes is a fundamental transformation in organic chemistry, providing versatile building blocks for cross-coupling reactions, natural product synthesis, and materials science. Over the years, a multitude of methods have been developed, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of prominent synthetic routes to 1-iodoalkynes, offering a comprehensive overview of their performance with supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The choice of synthetic route to a 1-iodoalkyne is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and the availability and cost of reagents. Below is a summary of key performance indicators for several widely used methods.

MethodKey ReagentsCatalyst/AdditiveTypical Reaction TimeTypical Yield Range (%)Key AdvantagesKey Disadvantages
Hypervalent Iodine Chemistry (Diacetoxyiodo)benzene (DIB), Potassium Iodide (KI)Copper(I) Iodide (CuI)30 minutes85-95[1]Fast reaction times, mild conditions, high yields for aromatic alkynes.[1]Requires a copper catalyst, hypervalent iodine reagents can be expensive.
γ-Alumina Mediated Iodination N-Iodosuccinimide (NIS)γ-Alumina (γ-Al2O3)1 hour82-99[2][3][4]Inexpensive and reusable catalyst, good functional group tolerance, high yields.[2][4]Requires elevated temperature (80 °C).[2][3]
Acetic Acid Promoted Iodination N-Iodosuccinimide (NIS)Acetic AcidNot specifiedGood to excellent[1]Metal-free conditions, tolerates a variety of terminal alkynes.[1]Requires elevated temperature (80 °C).[1]
Oxidative Iodination Potassium Iodide (KI)Chloramine-BNot specifiedUp to 98[5]Practical and environmentally friendly, avoids heavy metal catalysts.[5]Requires an oxidant.
Base-Catalyzed Iodination N-Iodosuccinimide (NIS)K2CO3 or DMAP10 min - 4 hUp to 99[3]Mild conditions, inexpensive and mild bases, high yields.[3]DMAP can be toxic.
One-Pot from Benzylic/Allylic Bromides Iodoform (CHI3)NoneNot specifiedModerate to high[2][6][7]Avoids the use of terminal alkynes and triphenylphosphine.[2][6][7]Limited to substrates that can be prepared from the corresponding bromides.[2][6][7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Hypervalent Iodine Chemistry

Synthesis of 1-Iodoalkynes using (Diacetoxyiodo)benzene (DIB), Potassium Iodide (KI), and Copper(I) Iodide (CuI)

This method, developed by Yan, Li, and Cheng, offers a rapid and efficient synthesis of 1-iodoalkynes under mild conditions.[1]

  • Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) in acetonitrile are added (diacetoxyiodo)benzene (DIB) (1.1 mmol), potassium iodide (KI) (2.0 mmol), triethylamine (2.0 mmol), and copper(I) iodide (0.05 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes.[1]

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-iodoalkyne.

Method 2: γ-Alumina Mediated Iodination

Synthesis of 1-Iodoalkynes using N-Iodosuccinimide (NIS) and γ-Alumina (γ-Al2O3)

This procedure, reported by Yao and coworkers, utilizes an inexpensive and reusable solid support to mediate the iodination of terminal alkynes.[2][4]

  • Reaction Setup: In a reaction vessel, the terminal alkyne (2.0 mmol), N-iodosuccinimide (NIS) (2.2 mmol), neutral γ-alumina (2.6 mmol), and 4 Å molecular sieves are combined in acetonitrile.[2][3]

  • Reaction Conditions: The mixture is stirred at 80 °C for 1 hour.[2][3]

  • Workup and Purification: After cooling to room temperature, the solid materials are filtered off, and the filtrate is concentrated. The residue is then purified by flash chromatography to yield the 1-iodoalkyne. The γ-alumina and molecular sieves can be recovered, washed, and dried for reuse.[3]

Method 3: Base-Catalyzed Iodination

Synthesis of 1-Iodoalkynes using N-Iodosuccinimide (NIS) with Potassium Carbonate (K2CO3) or 4-Dimethylaminopyridine (DMAP)

This approach provides a mild and efficient metal-free synthesis of 1-iodoalkynes.[3]

  • Reaction Setup (K2CO3): To a solution of the terminal alkyne (2.0 mmol) and N-iodosuccinimide (2.2 mmol) in methanol is added potassium carbonate (0.06 mmol) and tetrabutylammonium bromide (TBAB) (0.06 mmol).

  • Reaction Conditions (K2CO3): The reaction is stirred at 40 °C for 10 minutes.

  • Reaction Setup (DMAP): To a solution of the terminal alkyne (2.0 mmol) and N-iodosuccinimide (2.2 mmol) in acetonitrile is added 4-dimethylaminopyridine (0.5 mmol).

  • Reaction Conditions (DMAP): The reaction is stirred at 45 °C for 4 hours.[3]

  • Workup and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to give the pure 1-iodoalkyne.

Logical Workflow for Method Selection

The selection of an appropriate synthetic route depends on a logical evaluation of experimental goals and constraints. The following diagram illustrates a typical decision-making workflow for choosing a 1-iodoalkyne synthesis method.

G cluster_0 Start cluster_1 Initial Screening cluster_2 Method Selection cluster_3 Recommended Methods Start Define Target 1-Iodoalkyne & Scale A Substrate Availability Start->A B Functional Group Tolerance A->B C Terminal Alkyne Available? B->C D Metal Catalyst Tolerated? C->D Yes M1 One-Pot from Bromide C->M1 No E Mild Conditions Required? D->E No M2 Hypervalent Iodine D->M2 Yes M3 NIS/γ-Al2O3 or NIS/Acetic Acid E->M3 No M4 Base-Catalyzed (K2CO3/DMAP) E->M4 Yes

Caption: Decision workflow for selecting a synthetic route to 1-iodoalkynes.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-Pentadecyne, 1-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Pentadecyne, 1-iodo- was found. The following safety guidelines are synthesized from the SDS of related compounds, 1-Pentadecyne and 1-Iododecane, and should be treated as a baseline for safe handling. A thorough risk assessment should be conducted before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 1-Pentadecyne, 1-iodo-.

Hazard Identification and Personal Protective Equipment

Based on the components of the molecule, 1-Pentadecyne, 1-iodo- is presumed to be a combustible liquid that may cause skin and eye irritation, and may be harmful if inhaled or ingested. The iodo- group suggests it may be light-sensitive.[1] The terminal alkyne presents a potential for hazardous reactions.

Table 1: Personal Protective Equipment (PPE) for Handling 1-Pentadecyne, 1-iodo-

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.[2]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat should be worn. For larger quantities, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of 1-Pentadecyne, 1-iodo- should be conducted in a well-ventilated laboratory fume hood. If a fume hood is not available or ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.[1]
Foot Protection Closed-Toe ShoesChemical-resistant, closed-toe shoes are required in the laboratory at all times.[2]

Operational and Handling Plan

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

  • Have an emergency eyewash station and safety shower readily accessible and tested.[1]

  • Keep the compound away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[3]

  • Store the chemical in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1]

2. Handling Procedure:

  • Don all required PPE as detailed in Table 1 before handling the chemical.

  • Measure and dispense the liquid carefully within the fume hood to minimize the release of vapors.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of vapors.[1]

  • After handling, wash hands thoroughly with soap and water.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spill: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

1-Pentadecyne, 1-iodo- is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing 1-Pentadecyne, 1-iodo- in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.

  • Regulations: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[1]

Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_of_1_Pentadecyne_1_iodo cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Handle in Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Ignition Sources handle1->handle2 handle3 Transfer & Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 After Use clean2 Remove & Dispose of PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 Segregate Waste disp2 Store Waste in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of 1-Pentadecyne, 1-iodo-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.